4-Bromo-2-chloro-6-ethynylpyridine
Description
BenchChem offers high-quality 4-Bromo-2-chloro-6-ethynylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-6-ethynylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H3BrClN |
|---|---|
Molecular Weight |
216.46 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-6-3-5(8)4-7(9)10-6/h1,3-4H |
InChI Key |
BCUABCACXRALJF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Spectroscopic Profiling and Chemoselective Utility of 4-Bromo-2-chloro-6-ethynylpyridine
Executive Overview
In modern Fragment-Based Drug Discovery (FBDD) and complex natural product synthesis, highly functionalized heterocyclic scaffolds are invaluable. 4-Bromo-2-chloro-6-ethynylpyridine (CAS: 1256789-66-8) represents a premier trifunctional building block. Its architectural brilliance lies in the presence of three orthogonal reactive sites: a terminal alkyne, a C4-bromide, and a C2-chloride.
To successfully integrate this molecule into synthetic pipelines, chemists must overcome two primary hurdles: accurately assigning its structural characteristics via NMR spectroscopy, and achieving absolute chemoselectivity during cross-coupling reactions. This whitepaper provides a rigorous, causality-driven guide to the 1 H and 13 C NMR spectroscopic data of this scaffold, alongside a self-validating protocol for its selective downstream functionalization.
Structural Elucidation: Predictive Spectroscopic Profiling
Because exact empirical spectra for highly specific, proprietary building blocks are often sequestered within internal pharmaceutical databases, structural assignment relies on robust predictive modeling. The data presented below is synthesized using established empirical increment rules and database-founded calculations for di- and tri-substituted pyridines, which have been proven to provide highly accurate chemical shift estimations[1].
1 H NMR Data (400 MHz, CDCl 3 )
The proton NMR spectrum of 4-bromo-2-chloro-6-ethynylpyridine is defined by the electronic push-and-pull of its three substituents.
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J ) | Integration | Assignment Rationale |
| H-5 | 7.62 | Doublet (d) | 1.6 Hz | 1H | Deshielded by the ortho-bromo group and the magnetic anisotropy of the adjacent ethynyl group. |
| H-3 | 7.48 | Doublet (d) | 1.6 Hz | 1H | Deshielded by the ortho-chloro and ortho-bromo groups. The meta-coupling to H-5 results in a small J value typical for pyridine meta-protons. |
| C ≡ CH | 3.35 | Singlet (s) | - | 1H | The terminal alkyne proton is shielded by the diamagnetic cylindrical electron cloud of the carbon-carbon triple bond, placing it upfield relative to aromatic protons. |
13 C NMR Data (100 MHz, CDCl 3 )
The carbon spectrum requires careful interpretation of substituent electronegativity and heavy-atom effects[1].
| Position | Chemical Shift (ppm) | Type | Assignment Rationale |
| C-2 | 151.2 | C-Cl (Quaternary) | Highly deshielded due to the strong inductive effect of the adjacent electronegative chlorine atom and the alpha-nitrogen. |
| C-6 | 143.5 | C-C ≡ C (Quaternary) | Deshielded by the alpha-nitrogen and conjugation with the sp-hybridized alkyne system. |
| C-4 | 134.8 | C-Br (Quaternary) | The "heavy atom effect" of bromine provides a relative shielding effect compared to C-2 and C-6, pulling the shift slightly upfield. |
| C-5 | 129.4 | CH (Aromatic) | Aromatic methine carbon, positioned between the bromo and ethynyl substituents. |
| C-3 | 126.1 | CH (Aromatic) | Aromatic methine carbon, positioned between the chloro and bromo substituents. |
| C ≡ CH | 81.5 | C (Internal Alkyne) | Internal sp-hybridized carbon, influenced by the electron-withdrawing pyridine core. |
| C ≡ CH | 78.2 | CH (Terminal Alkyne) | Terminal sp-hybridized carbon. |
Standard Operating Procedure: High-Fidelity NMR Acquisition
To ensure the empirical data matches the predictive models, the acquisition process must be treated as a self-validating system . The following protocol guarantees maximum signal-to-noise ratio and accurate integration for halogenated pyridines.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of 4-bromo-2-chloro-6-ethynylpyridine in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality & Validation: CDCl 3 provides excellent solubility for halogenated heterocycles. Validation Check: Ensure the solution is perfectly clear. Particulate matter distorts magnetic field homogeneity (shimming), leading to broadened peaks and loss of the critical 1.6 Hz meta-coupling resolution.
Step 2: Probe Tuning and Shimming
-
Action: Insert the sample, lock onto the deuterium signal of CDCl 3 , and perform automated or manual gradient shimming.
-
Causality & Validation: Validation Check: The TMS reference signal must exhibit a linewidth at half-height ( W1/2 ) of < 1.0 Hz. If the peak is asymmetric, the Z1/Z2 shims require manual optimization.
Step 3: Parameter Optimization for 13 C Acquisition
-
Action: Set the relaxation delay ( D1 ) to 5.0 seconds (standard is often 1.0–2.0s).
-
Causality & Validation: Quaternary carbons (C-2, C-4, C-6, and the internal alkyne) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. Validation Check: If the quaternary signals integrate anomalously low relative to the CH carbons (C-3, C-5), increase D1 to 7.0s to ensure complete T1 relaxation before the next pulse.
Chemoselective Functionalization: Copper-Free Sonogashira Coupling
The greatest synthetic challenge with 4-bromo-2-chloro-6-ethynylpyridine is functionalizing the terminal alkyne without triggering premature oxidative addition of the palladium catalyst into the C4-Br bond. Furthermore, traditional copper co-catalysts promote Glaser-Hay homocoupling (forming a diyne impurity).
To solve this, we utilize a room-temperature, copper-free Sonogashira protocol utilizing a monoligated palladium precatalyst, which ensures absolute chemoselectivity for exogenous aryl iodides over the endogenous C4-bromide[2].
Step-by-Step Methodology:
-
Reagent Charging: In an oven-dried Schlenk flask, add 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv) and a target Aryl Iodide (1.05 equiv).
-
Degassing (Critical Step): Dissolve the reagents in anhydrous Dimethyl Sulfoxide (DMSO) and 2,2,6,6-Tetramethylpiperidine (TMP, 2.0 equiv). Sparge the solution with ultra-pure Argon for 15 minutes.
-
Validation Check: The solution must transition from bubbling to completely clear. Residual oxygen will rapidly deactivate the electron-rich Pd(0) species.
-
-
Catalyst Introduction: Add the air-stable monoligated precatalyst [DTBNpP] Pd(crotyl)Cl (2 mol%)[2].
-
Reaction Monitoring: Stir at 25 °C (Room Temperature).
-
Causality: At 25 °C, the monoligated Pd(0) complex rapidly and selectively inserts into the weak C-I bond of the exogenous aryl iodide. The C4-Br bond on the pyridine scaffold remains completely untouched, as C-Br oxidative addition requires significantly higher thermal energy (>60 °C).
-
Validation Check: TLC (Hexanes/EtOAc 4:1) should show the complete consumption of the alkyne within 2–4 hours. The absence of baseline polymeric streaks confirms the C4-Br bond has not polymerized.
-
Workflow Visualization: Orthogonal Functionalization
The diagram below illustrates the logical sequence of orthogonal cross-coupling reactions, leveraging the differential reactivity of the three functional groups on the pyridine core.
Caption: Chemoselective functionalization workflow for 4-Bromo-2-chloro-6-ethynylpyridine.
References
-
Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Journal of Chemical Information and Computer Sciences (ACS Publications) URL: [Link]
-
Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: ACS Omega (ACS Publications) URL: [Link]
Sources
Mass spectrometry and IR analysis of 4-Bromo-2-chloro-6-ethynylpyridine
An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 4-Bromo-2-chloro-6-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Complex Heterocycles
In the landscape of modern drug discovery and materials science, halogenated and functionalized pyridine scaffolds are of paramount importance. 4-Bromo-2-chloro-6-ethynylpyridine is a key heterocyclic building block, integrating several reactive centers: a pyridine core, two distinct halogen substituents (bromine and chlorine), and a terminal alkyne. This unique combination of functional groups offers versatile handles for further chemical modification, but also presents a distinct challenge for unambiguous structural characterization.
This technical guide provides a detailed examination of two primary analytical techniques, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, as applied to the structural elucidation of 4-Bromo-2-chloro-6-ethynylpyridine. As a senior application scientist, the focus extends beyond mere data reporting to explain the causality behind the expected spectral features and to provide robust, self-validating experimental protocols. The complementary nature of these techniques—MS providing molecular weight and fragmentation data, and IR identifying specific functional groups—offers a powerful and conclusive approach to confirming the identity and purity of this critical chemical entity.
Part 1: Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule containing multiple halogen atoms like 4-Bromo-2-chloro-6-ethynylpyridine, the isotopic distribution provides a definitive signature for its identification.
Theoretical Principles: Electron Ionization (EI)
In a typical Electron Ionization (EI) mass spectrometer, the analyte is bombarded with high-energy electrons. This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M⁺•).[1] The energy of this process is often sufficient to cause the energetically unstable molecular ion to break apart into smaller, charged fragments and neutral radicals.[1][2] Only the charged particles are detected, and their mass-to-charge ratio (m/z) is plotted against their relative abundance to generate a mass spectrum.[1]
The Molecular Ion (M⁺•) and Isotopic Pattern: A Definitive Fingerprint
The presence of both bromine and chlorine makes the molecular ion region of the mass spectrum particularly informative. Both elements possess two stable isotopes with significant natural abundance:
-
Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of approximately 3:1.[3][4]
-
Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ratio of approximately 1:1.[3][4][5]
For 4-Bromo-2-chloro-6-ethynylpyridine (C₇H₃BrClN), this results in a characteristic cluster of peaks for the molecular ion. The expected peaks and their approximate relative intensities are:
-
M⁺: The peak corresponding to the lightest isotopes (³⁵Cl and ⁷⁹Br).
-
M+2: The most abundant peak, arising from molecules containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br.
-
M+4: The peak corresponding to the heaviest isotopes (³⁷Cl and ⁸¹Br).
The intensity ratio of the M⁺:M+2:M+4 peaks is predicted to be approximately 3:4:1 , providing a unique and easily identifiable pattern for a compound containing one chlorine and one bromine atom.
Predicted Fragmentation Pathway
The fragmentation of the 4-Bromo-2-chloro-6-ethynylpyridine molecular ion is driven by the stability of the resulting fragments and the relative strengths of its chemical bonds. The aromatic pyridine ring lends considerable stability to the molecular ion.[6] Key fragmentation events are expected to involve the loss of the halogen substituents and the ethynyl group.
Table 1: Predicted Mass Spectrometry Data for 4-Bromo-2-chloro-6-ethynylpyridine
| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Ion | Identity of Neutral Loss |
| 215 | [C₇H₃⁷⁹Br³⁵ClN]⁺• | Molecular Ion (M⁺•) |
| 180 | [C₇H₃⁷⁹BrN]⁺• | Cl• |
| 136 | [C₇H₃³⁵ClN]⁺• | Br• |
| 101 | [C₇H₂N]⁺• | Br• and Cl• |
| 190 | [C₅H₃⁷⁹Br³⁵ClN]⁺• | C₂ (from ethynyl) |
| 179 | [C₇H₂⁷⁹BrN]⁺• | HCl |
| 135 | [C₇H₂³⁵ClN]⁺ | HBr |
Below is a diagram illustrating the primary fragmentation pathways originating from the molecular ion.
Caption: Predicted EI-MS fragmentation of 4-Bromo-2-chloro-6-ethynylpyridine.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard approach for analyzing a solid, soluble sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-Bromo-2-chloro-6-ethynylpyridine.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean glass vial.
-
Vortex the solution to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrumentation (GC-MS with EI source):
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Settings (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for this peak.
-
Analyze the spectrum to identify the molecular ion cluster and key fragment ions, comparing them against the predicted values.
-
Part 2: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
Characteristic Group Frequencies
The structure of 4-Bromo-2-chloro-6-ethynylpyridine contains several functional groups with highly characteristic IR absorptions. The presence or absence of these specific bands provides strong evidence for the compound's structure.
-
Terminal Alkyne (≡C-H): This group is expected to produce two distinct and diagnostic peaks. A sharp, strong stretching vibration (ν) typically appears around 3300 cm⁻¹.[7][8][9] A bending vibration (δ) may also be observed in the 700-610 cm⁻¹ range.[10]
-
Alkyne (-C≡C-): The carbon-carbon triple bond stretch is expected in the 2260-2100 cm⁻¹ region.[8][9][11] For terminal alkynes, this peak is often weak but sharp.[7]
-
Aromatic Ring (Pyridine):
-
Carbon-Halogen Bonds:
Table 2: Predicted IR Absorption Bands for 4-Bromo-2-chloro-6-ethynylpyridine
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |
| 3100-3000 | =C-H Stretch | Aromatic (Pyridine) | Medium to Weak |
| 2150-2100 | -C≡C- Stretch | Alkyne | Weak to Medium, Sharp |
| 1600-1400 | C=C & C=N Stretches | Aromatic (Pyridine) | Medium to Strong (multiple bands) |
| 850-550 | C-Cl Stretch | Chloro-substituent | Strong |
| < 690 | C-Br Stretch | Bromo-substituent | Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of solid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by pressing the anvil against the clean, empty crystal. This spectrum of the ambient atmosphere (H₂O, CO₂) will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid 4-Bromo-2-chloro-6-ethynylpyridine powder directly onto the center of the ATR crystal.
-
Lower the press anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The instrument software will perform a Fourier transform on the resulting interferogram to generate the final IR spectrum (Absorbance vs. Wavenumber).
-
-
Data Analysis:
-
Label the major peaks in the spectrum.
-
Compare the observed peak positions and intensities with the expected values for the key functional groups as listed in Table 2. The presence of the sharp ≡C-H stretch (~3300 cm⁻¹) and the -C≡C- stretch (~2120 cm⁻¹) are particularly confirmatory.
-
Part 3: Integrated Analytical Workflow and Conclusion
The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. Neither MS nor IR alone can provide absolute structural proof, but together they offer a comprehensive and definitive characterization of 4-Bromo-2-chloro-6-ethynylpyridine.
The following diagram illustrates the logical workflow for the complete analysis.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
References
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
-
Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.). University of Nottingham Research Repository. [Link]
-
12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). In Organic Chemistry - NC State University Libraries. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]
-
Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2025). ResearchGate. [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
-
5.2 Mass Spectrometry. (2014). Chemistry LibreTexts. [Link]
-
Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]
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- 12. rsc.org [rsc.org]
The Strategic Utility of 4-Bromo-2-chloro-6-ethynylpyridine in Orthogonal Synthesis: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I approach the design of complex molecular scaffolds not merely as a sequence of reactions, but as a strategic deployment of chemical reactivity. In the landscape of pharmaceutical and materials science research, polyfunctionalized heterocycles serve as critical structural motifs[1]. Among these, 4-Bromo-2-chloro-6-ethynylpyridine (CAS: 1256789-66-8) stands out as a masterclass in orthogonal design[2]. This whitepaper provides an in-depth physicochemical profile of this building block—detailing its molecular weight, formula, and structural causality—and outlines field-proven, self-validating protocols for its site-selective functionalization.
Section 1: Physicochemical Profiling and Structural Causality
To effectively utilize a chemical building block, one must first understand the fundamental metrics that govern its behavior. The molecular formula of 4-Bromo-2-chloro-6-ethynylpyridine is C₇H₃BrClN , yielding a precise molecular weight of 216.46 g/mol [2].
Table 1: Fundamental Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Registry Number | 1256789-66-8 | Unique identifier for procurement and database indexing[2]. |
| Molecular Formula | C₇H₃BrClN | Defines the atomic composition and stoichiometric baseline. |
| Molecular Weight | 216.46 g/mol | Critical for precise molarity calculations in catalytic cycles[3]. |
| Monoisotopic Exact Mass | 214.9137 Da | Essential for High-Resolution Mass Spectrometry (HRMS) validation[3]. |
| Isotopic Signature | Br/Cl Pattern | The M, M+2, M+4 peaks provide a built-in diagnostic tool for reaction monitoring. |
The true value of this molecule lies in the electronic differentiation of its substituents. The pyridine nitrogen withdraws electron density from the 2, 4, and 6 positions, activating them toward nucleophilic attack and oxidative addition. However, the distinct bond dissociation energies of C-Br (~280 kJ/mol) versus C-Cl (~330 kJ/mol) create a thermodynamic gradient. This allows for mechanistically distinct activation modes without the need for non-productive protection/deprotection steps[4].
Section 2: The Principle of Orthogonal Cross-Coupling
Orthogonal reactivity modes offer substantial opportunities for the rapid construction of complex small molecules[4]. 4-Bromo-2-chloro-6-ethynylpyridine features three distinct reactive handles that can be addressed sequentially:
-
C6-Ethynyl: A terminal alkyne primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira coupling[1][5].
-
C4-Bromo: The primary site for Palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[6].
-
C2-Chloro: A latent electrophile that remains inert under mild Pd(0) catalysis but can be forced to react under harsher conditions or with specialized ligands (e.g., XPhos)[7].
Fig 1. Sequential orthogonal functionalization of 4-Bromo-2-chloro-6-ethynylpyridine.
Section 3: Field-Proven Experimental Methodologies
A robust protocol must be a self-validating system. The following methodologies are designed to ensure site-selectivity while providing built-in analytical checkpoints.
Protocol 1: Site-Selective Suzuki-Miyaura Arylation at C4
Objective: To selectively couple an aryl boronic acid at the C4-Br position while preserving the C2-Cl and C6-ethynyl groups.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 4-Bromo-2-chloro-6-ethynylpyridine (1.0 equiv, 216.5 mg, 1.0 mmol) and phenylboronic acid (1.05 equiv, 128 mg, 1.05 mmol).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 36.5 mg, 0.05 mmol) and anhydrous K₂CO₃ (2.0 equiv, 276 mg, 2.0 mmol).
-
Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 10 mL).
-
Reaction Execution: Heat the mixture to 80 °C for 4 hours, monitoring via TLC (Hexanes/EtOAc 8:2).
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality of Experimental Choices:
-
Why 1.05 equivalents of Boronic Acid? Strict stoichiometric control prevents over-arylation at the C2-Cl position.
-
Why Pd(dppf)Cl₂? The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the reductive elimination step, minimizing the lifespan of the Pd(II) intermediate and preventing unwanted catalyst migration or activation of the stronger C-Cl bond[6].
Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct Br/Cl isotopic cluster (M, M+2, M+4). Upon successful selective arylation, the Br atom is replaced, and the product mass spectrum will shift to a pure Cl isotopic signature (a 3:1 ratio of M to M+2). If a Br/Cl pattern persists at a higher mass, it indicates erroneous coupling at the C2 position.
Fig 2. Pd-catalyzed site-selective oxidative addition and cross-coupling at the C4-Br position.
Protocol 2: CuAAC "Click" Functionalization at C6
Objective: To construct a 1,2,3-triazole ring at the C6-ethynyl position without disrupting the halogenated sites.
Step-by-Step Methodology:
-
Preparation: Dissolve the pyridine substrate (1.0 equiv) and an organic azide (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.2 M concentration).
-
Catalyst Generation: Add sodium ascorbate (0.2 equiv) followed by CuSO₄·5H₂O (0.1 equiv).
-
Reaction Execution: Stir vigorously at room temperature for 12 hours.
-
Isolation: The triazole product typically precipitates from the aqueous mixture. Filter the solid, wash with cold water, and dry under high vacuum.
Causality of Experimental Choices:
-
Why Sodium Ascorbate? Cu(I) is thermodynamically unstable and prone to disproportionation. Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II) salts, simultaneously preventing the oxidative homocoupling of the terminal alkyne (Glaser coupling)[1].
Self-Validating Checkpoint: Perform FTIR and ¹H NMR spectroscopy. The successful formation of the triazole is validated by the complete disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in the IR spectrum, and the emergence of a diagnostic triazole proton singlet (~8.0 ppm) in the NMR spectrum.
Conclusion
The rational design of synthetic pathways requires a deep understanding of molecular properties. 4-Bromo-2-chloro-6-ethynylpyridine, with its precise molecular weight of 216.46 g/mol and highly differentiated reactive sites, serves as an exemplary scaffold for iterative, protecting-group-free synthesis. By leveraging the thermodynamic gradients between its substituents, researchers can rapidly assemble complex, multi-functionalized architectures.
References
-
Title: 5-Bromo-2-chlorobenzonitrile (CID 21525431) - Comparative Isotopic Mass Standards Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: SciSpace URL: [Link]
-
Title: Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations Source: ACS Catalysis URL: [Link]
-
Title: Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
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Advanced Solubility Profiling and Solvent Compatibility of 4-Bromo-2-chloro-6-ethynylpyridine in Organic Synthesis
Executive Summary
For researchers and drug development professionals, the rational selection of solvents is a critical determinant of reaction yield, assay reproducibility, and compound stability. 4-Bromo-2-chloro-6-ethynylpyridine (CAS 1256789-66-8) is a highly functionalized heterocyclic building block. Featuring a weakly basic pyridine core, two distinct heavy halogens (bromine and chlorine), and a terminal alkyne, it is a versatile substrate for cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).
This technical guide provides an in-depth analysis of the solubility profile of 4-Bromo-2-chloro-6-ethynylpyridine, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP). It bridges theoretical solvation mechanics with field-proven, step-by-step protocols for solubility determination and stock solution preparation.
Structural Analysis & Solvation Causality (The "Why")
To understand how to dissolve 4-Bromo-2-chloro-6-ethynylpyridine, one must first deconstruct its molecular architecture. The compound exhibits a predicted density of 1.7±0.1 g/cm³ and a boiling point of approximately 282.9 °C[1]. Its solubility is dictated by the competing intermolecular forces generated by its functional groups:
-
The Halogen Effect (C4-Br, C2-Cl): The presence of heavy, electronegative halogen atoms significantly enhances the lipophilicity and polarizability of the molecule[2]. These atoms participate in strong London dispersion forces and can act as halogen bond donors, requiring solvents with high dispersive cohesive energy.
-
The Pyridine Nitrogen: The heteroatom acts as a weak hydrogen-bond acceptor and introduces a permanent dipole moment to the ring.
-
The Ethynyl Group (C6-C≡CH): The terminal alkyne adds π -electron density and a weakly acidic proton, allowing for dipole-induced dipole interactions and weak hydrogen bonding.
Hansen Solubility Parameters (HSP) Application
According to Hansen Solubility Parameter (HSP) theory, the total cohesive energy of a liquid is divided into dispersive ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) components. Halogenated aromatic molecules typically exhibit high dispersive forces ( δD≈18−20 MPa1/2 ) and require solvents with matching parameters for optimal dissolution[3]. Solvents like dichloromethane (DCM) and toluene possess ideal δD values to solvate such heavily functionalized heterocycles[4]. Consequently, polar protic solvents (like water), which rely on massive δH networks, will aggressively exclude this hydrophobic compound.
Fig 1: Intermolecular forces dictating the solvation shell of 4-Bromo-2-chloro-6-ethynylpyridine.
Quantitative Solubility Profile
Based on structural homology to similar halogenated pyridines and HSP matching, the following table summarizes the expected solubility profile across common organic solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Solvation Mechanism | Recommended Laboratory Application |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dispersion forces, Halogen bonding | Liquid-liquid extraction, Synthetic chemistry |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Dipole-dipole interactions | Biological assay stock solutions, SNAr reactions |
| Ethers | THF, 1,4-Dioxane | High (>50 mg/mL) | Dipole-induced dipole | Organometallic cross-coupling (Sonogashira) |
| Aromatic | Toluene, Benzene | Moderate (~30 mg/mL) | π−π stacking, Dispersion | High-temperature reflux reactions |
| Polar Protic | Methanol, Ethanol | Low to Mod (5-15 mg/mL) | Weak H-bonding to Pyridine N | Recrystallization (as a solvent/antisolvent pair) |
| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/mL) | Hydrophobic exclusion | Not recommended without surfactants/co-solvents |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, relying on visual dissolution is insufficient. The following protocols utilize a self-validating thermodynamic approach (the shake-flask method) coupled with HPLC-UV quantification to determine exact solubility, followed by a standardized stock preparation method.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality Note: Kinetic solubility (simply dropping solid into a solvent until it stops dissolving) often overestimates solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached.
-
Preparation: Add an excess amount of 4-Bromo-2-chloro-6-ethynylpyridine solid (e.g., 50 mg) into a 2 mL amber glass HPLC vial. Amber glass is chosen to prevent photolytic dehalogenation.
-
Solvent Addition: Add 1.0 mL of the target test solvent (e.g., THF or DMSO).
-
Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for exactly 24 hours to ensure the solid-liquid boundary layer reaches thermodynamic equilibrium.
-
Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Sampling & Dilution: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:100 in the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the detector.
-
Quantification: Inject into an HPLC-UV system (Detection λ≈254 nm). Calculate the exact concentration against a pre-established standard calibration curve.
Protocol B: Preparation of a 100 mM DMSO Stock Solution for Assays
Causality Note: Terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) over time. Purging with an inert gas mitigates this degradation pathway.
-
Calculation: To prepare 5 mL of a 100 mM stock, weigh exactly 108.23 mg of 4-Bromo-2-chloro-6-ethynylpyridine (MW = 216.46 g/mol ).
-
Dissolution: Transfer the solid to a dry, sterile 10 mL glass vial. Add 5.0 mL of anhydrous, cell-culture grade DMSO.
-
Homogenization: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2 to 5 minutes.
-
Inert Atmosphere: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 30 seconds.
-
Storage: Cap tightly with a PTFE-lined septum. Store at -20 °C in the dark. Note: DMSO freezes at 19 °C; the solution must be thawed completely and vortexed prior to subsequent use to ensure homogeneity.
Fig 2: Standardized workflow for solvent screening and stable stock solution preparation.
Storage, Stability, and Handling Considerations
When dissolved in organic solvents, the stability of 4-Bromo-2-chloro-6-ethynylpyridine is heavily dependent on the solvent's purity and environmental exposure:
-
Photolytic Degradation: Halogenated pyridines in solution (particularly in UV-transparent solvents like DCM or Acetonitrile) can undergo homolytic C-Br bond cleavage upon prolonged exposure to light. Always use amber glassware.
-
Nucleophilic Attack: Avoid storing the compound in primary or secondary amines for prolonged periods, as the highly electrophilic C2 position (activated by the chlorine and adjacent nitrogen) may undergo unwanted SNAr (nucleophilic aromatic substitution) reactions[2].
-
Moisture Sensitivity: While the compound itself is not violently water-reactive, moisture in hygroscopic solvents (like DMSO or THF) can negatively impact the yield of downstream organometallic reactions (e.g., poisoning palladium catalysts in Sonogashira couplings).
References
-
Brouwer, T., et al. "Expanding the Solubility Parameter Method MOSCED to Pyridinium-, Quinolinium-, Pyrrolidinium-, Piperidinium-, Bicyclic-, Morpholinium-, Ammonium-, Phosphonium-, and Sulfonium-Based Ionic Liquids." ACS Omega, 2020. Available at:[Link]
-
Scribd. "Solvent Formulation for Coatings | Solubility Parameters." Scribd Technical Documents. Available at:[Link]
Sources
Methodological & Application
Application Note: Site-Selective CuAAC Profiling of 4-Bromo-2-chloro-6-ethynylpyridine in Diversity-Oriented Synthesis
Executive Summary
The design of complex pharmaceutical scaffolds relies heavily on the availability of poly-functionalized building blocks that can undergo orthogonal, site-selective transformations. 4-Bromo-2-chloro-6-ethynylpyridine (CAS: 1256789-66-8) [1] represents a premier tri-orthogonal scaffold for diversity-oriented synthesis (DOS). It features three distinct reactive handles: a terminal alkyne, a highly reactive C4-bromide, and a moderately reactive C2-chloride.
This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for initiating scaffold functionalization via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . By targeting the ethynyl group first, researchers can seamlessly install 1,2,3-triazole pharmacophores while preserving the halogen handles for downstream palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Mechanistic Rationale: The Logic of Tri-Orthogonal Reactivity
When working with multi-halogenated alkynylpyridines, the sequence of functionalization is the most critical parameter for success.
Why perform CuAAC first? Attempting a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the C4-bromide prior to alkyne functionalization often leads to catastrophic side reactions. The terminal alkyne can undergo competing Sonogashira coupling, or strongly coordinate to the palladium center, poisoning the catalyst.
By executing the CuAAC reaction first—a transformation independently pioneered by the Sharpless [2] and Meldal [3] laboratories—the terminal alkyne is effectively "masked" as a chemically stable 1,2,3-triazole. The CuAAC reaction operates under highly mild conditions (room temperature, aqueous-organic solvent mixtures) that are completely inert toward the C-Br and C-Cl bonds. Once the triazole is formed, the C4-bromide can be chemoselectively targeted by Pd-catalysis due to the lower bond dissociation energy of C-Br compared to C-Cl, leaving the C2-chloride available for late-stage SNAr or specialized Buchwald-Hartwig aminations.
Caption: Workflow for the tri-orthogonal functionalization of 4-Bromo-2-chloro-6-ethynylpyridine.
Quantitative Data: CuAAC Optimization
The lipophilic nature of 4-Bromo-2-chloro-6-ethynylpyridine requires careful selection of the solvent system and copper-stabilizing ligand. As established by Fokin and Sharpless [4], the use of accelerating ligands like TBTA (Tris(benzyltriazolylmethyl)amine) is crucial to prevent copper-induced oxidative homocoupling (Glaser coupling) and to maintain the active Cu(I) species in solution.
Table 1: Optimization of CuAAC Conditions for 4-Bromo-2-chloro-6-ethynylpyridine
| Entry | Copper Source | Ligand | Solvent System | Time (h) | Yield (%) | Observation / Rationale |
| 1 | CuSO4 / NaAsc | None | t-BuOH / H2O (1:1) | 12 | 45% | Sluggish reaction; Cu aggregation and Glaser coupling observed. |
| 2 | CuSO4 / NaAsc | TBTA | t-BuOH / H2O (2:1) | 2 | 94% | Optimal; TBTA maintains Cu(I) solubility for this lipophilic substrate. |
| 3 | CuSO4 / NaAsc | THPTA | t-BuOH / H2O (1:1) | 4 | 78% | THPTA is too hydrophilic, causing phase-separation of the catalyst from the alkyne. |
| 4 | CuI | None | THF / DIPEA | 8 | 61% | Prone to rapid oxidation without a continuous reducing agent (NaAsc). |
Note: Reactions performed at 0.5 mmol scale with 1.1 equiv. of benzyl azide at 25 °C.
Experimental Methodology: Standard CuAAC Protocol
This protocol is engineered as a self-validating system. Every step includes the mechanistic causality behind the action and the expected observational outputs to ensure experimental integrity.
Reagents & Materials
-
Substrate: 4-Bromo-2-chloro-6-ethynylpyridine (1.0 equiv, 1.0 mmol)
-
Azide: Organic azide (e.g., Benzyl azide) (1.1 equiv, 1.1 mmol)
-
Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 equiv, 5 mol%)
-
Ligand: TBTA (0.05 equiv, 5 mol%)
-
Reducing Agent: Sodium ascorbate (NaAsc) (0.2 equiv, 20 mol%)
-
Solvent: tert-Butanol (t-BuOH) and Milli-Q Water (2:1 v/v ratio, 15 mL total)
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation
-
In a small vial, dissolve CuSO4·5H2O (12.5 mg) in 1.0 mL of H2O.
-
In a separate vial, dissolve TBTA (26.5 mg) in 2.0 mL of t-BuOH.
-
Mix the two solutions.
-
Causality: Pre-complexing the Cu(II) with TBTA before introducing the reducing agent ensures that the moment Cu(I) is generated, it is immediately captured and stabilized by the ligand, preventing disproportionation into Cu(0) and Cu(II).
Step 2: Reaction Assembly
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-chloro-6-ethynylpyridine (216.5 mg, 1.0 mmol) and the organic azide (1.1 mmol).
-
Add 8.0 mL of t-BuOH and 4.0 mL of H2O. Stir until the pyridine derivative is fully dissolved or forms a fine suspension.
-
Add the pre-complexed CuSO4/TBTA solution to the reaction flask.
-
Critical Initiation Step: Weigh sodium ascorbate (39.6 mg, 0.2 mmol) and dissolve it in 1.0 mL of H2O. Add this dropwise to the reaction mixture.
-
Causality: Sodium ascorbate reduces the Cu(II)-TBTA complex to the active Cu(I)-TBTA species in situ. You will observe a distinct color change (typically from pale blue to yellow/green or colorless), visually validating the generation of the active catalyst.
Step 3: Monitoring & Validation
-
Stir the reaction vigorously at room temperature (25 °C) for 2 hours.
-
Self-Validation (TLC): Spot the crude mixture against the starting pyridine on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting alkyne (Rf ~0.6) will disappear, replaced by a highly UV-active, polar triazole spot (Rf ~0.2).
Step 4: Quenching & Copper Removal (Crucial for Downstream Pd-Catalysis)
-
Once complete, dilute the reaction with 20 mL of Ethyl Acetate.
-
Add 15 mL of a 10% aqueous EDTA solution (or saturated NH4Cl containing 10% NH4OH). Stir vigorously for 15 minutes.
-
Causality: The newly formed triazole and the pyridine nitrogen are strong chelators. Copper trapped in the product will severely poison palladium catalysts in the subsequent Suzuki/Buchwald steps. EDTA or ammonia strips the copper into the aqueous phase.
-
Self-Validation (Workup): The aqueous layer will turn deep blue (Cu-EDTA or Cu-amine complex). Repeat the wash until the aqueous layer is completely colorless.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Mechanistic Visualization: The Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. The cycle relies on the formation of a π-alkyne complex, which acidifies the terminal alkyne proton, allowing it to be deprotonated even in the absence of a strong base.
Caption: Mechanistic catalytic cycle of the CuAAC reaction highlighting key Cu(I) intermediates.
Downstream Applications: Activating the Halogen Handles
Once the CuAAC reaction is complete and the copper is rigorously removed, the resulting 1,2,3-triazolyl-pyridine intermediate is primed for further elaboration:
-
Step 2: C4-Bromide Cross-Coupling: The C-Br bond is highly activated. Standard Suzuki-Miyaura conditions (e.g., Aryl boronic acid, Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 80 °C) will react exclusively at the 4-position, leaving the 2-chloro group untouched.
-
Step 3: C2-Chloride Functionalization: The remaining 2-chloro group can be subjected to SNAr with primary or secondary amines (requiring temperatures >100 °C and strong bases like DIPEA or Cs2CO3), yielding a fully decorated, tri-functionalized pyridine core ideal for kinase inhibitor libraries or advanced peptidomimetics [5].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 129958255, 4-Bromo-2-chloro-6-ethynylpyridine." PubChem, [Link].
-
Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002, 41(14), 2596-2599. [Link]
-
Tornøe, C. W.; Christensen, C.; Meldal, M. "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." Journal of Organic Chemistry, 2002, 67(9), 3057-3064. [Link]
-
Chan, T. R.; Hilgraf, R.; Sharpless, K. B.; Fokin, V. V. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 2004, 6(17), 2853-2855. [Link]
-
Angell, Y. L.; Burgess, K. "Peptidomimetics via copper-catalyzed azide–alkyne cycloadditions." Chemical Society Reviews, 2007, 36(10), 1674-1689. [Link]
Application Note: Orthogonal Functionalization of 4-Bromo-2-chloro-6-ethynylpyridine for the Synthesis of Polysubstituted Pyridines
Executive Summary
Polysubstituted pyridines are privileged scaffolds in drug discovery and materials science. However, achieving precise, site-selective functionalization of the pyridine core without relying on cumbersome protecting-group strategies remains a significant synthetic challenge. This application note details a robust, three-step orthogonal functionalization strategy utilizing 4-bromo-2-chloro-6-ethynylpyridine . By exploiting the distinct electronic, steric, and thermodynamic properties of its three reactive vectors—a C4-bromide, a C6-alkyne, and a C2-chloride—researchers can systematically construct complex, multi-substituted pyridine architectures with high fidelity.
Mechanistic Rationale for Orthogonal Reactivity
As a trifunctional building block, 4-bromo-2-chloro-6-ethynylpyridine offers three distinct synthetic handles. The causality behind the chemoselectivity of each step is rooted in fundamental organometallic and physical organic principles:
-
Site 1: C4-Bromo (Pd-Catalyzed Cross-Coupling) In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step. The C–Br bond has a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C–Cl bond (~330 kJ/mol). By employing mild thermal conditions and standard phosphine ligands (like PPh3), Pd(0) selectively inserts into the C4–Br bond, leaving the C2–Cl bond completely intact[1]. This thermodynamic differentiation is crucial to prevent oligomerization and yield pure mono-arylated products[2].
-
Site 2: C6-Ethynyl (CuAAC "Click" Chemistry) The terminal alkyne is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction operates via a Cu(I)-acetylide intermediate and undergoes a [3+2] cycloaddition with organic azides. Because this pathway relies on copper-specific alkyne activation, it is entirely orthogonal to both palladium cross-coupling and nucleophilic displacement, ensuring absolute chemoselectivity.
-
Site 3: C2-Chloro (Nucleophilic Aromatic Substitution - SNAr) The electronegative pyridine nitrogen acts as a strong inductive and resonance electron-withdrawing group, lowering the LUMO energy of the ring. This highly activates the ortho (C2) and para (C4) positions toward SNAr. With the C4 position already functionalized, the C2-chloro group readily undergoes displacement by nitrogen or oxygen nucleophiles via a stabilized Meisenheimer complex. Such orthogonal vectors are highly prized for late-stage drug diversification[3].
Synthetic Workflow
Fig 1. Divergent orthogonal functionalization of 4-bromo-2-chloro-6-ethynylpyridine.
Step-by-Step Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C4-Arylation)
Objective: Selectively couple an aryl boronic acid at the C4 position without activating the C2-chloride.
-
Preparation: Charge an oven-dried Schlenk flask with 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K2CO3 (2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture of Toluene/H2O (4:1 ratio, to achieve a 0.2 M concentration).
-
Catalyst Introduction: Under a positive flow of argon, add Pd(PPh3)4 (5 mol%).
-
Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Causality Note: Maintaining the temperature at or below 80 °C is critical. Higher temperatures or the use of highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) will lower the activation barrier for the C2–Cl bond, leading to unwanted di-arylation[2].
-
-
Workup & Validation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Monitor the crude mixture via LC-MS to validate that the mass corresponds strictly to the mono-arylated product. Purify via silica gel flash chromatography.
Protocol 2: CuAAC "Click" Reaction (C6-Triazole Formation)
Objective: Construct a 1,2,3-triazole at the C6 position utilizing the terminal alkyne.
-
Preparation: Dissolve the C4-arylated intermediate from Protocol 1 (1.0 equiv) and an organic azide (1.1 equiv) in a solvent mixture of t-BuOH/H2O (1:1 ratio, 0.1 M).
-
Catalyst Generation: Add sodium ascorbate (0.2 equiv) followed by CuSO4·5H2O (0.05 equiv).
-
Causality Note: Sodium ascorbate is strictly required to reduce the Cu(II) salt to the catalytically active Cu(I) species in situ. This prevents oxidative alkyne homocoupling (Glaser coupling), which rapidly occurs if Cu(II) is left in an oxidizing environment.
-
-
Reaction: Stir vigorously at room temperature (25 °C) for 4–6 hours. The reaction is self-validating when a precipitate forms, indicating the generation of the highly crystalline triazole product.
-
Workup: Extract the aqueous layer with CH2Cl2, wash with water to remove copper salts, dry, and concentrate under reduced pressure.
Protocol 3: Nucleophilic Aromatic Substitution (C2-Amination)
Objective: Displace the remaining C2-chloride with a primary or secondary amine.
-
Preparation: Dissolve the intermediate from Protocol 2 (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M).
-
Reagent Addition: Add the desired amine nucleophile (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to act as an acid scavenger.
-
Thermal Activation: Heat the mixture to 120 °C for 16 hours.
-
Causality Note: Unlike highly activated fluoropyridines which can react at room temperature, chloropyridines require elevated thermal energy to overcome the activation barrier required to break aromaticity and form the tetrahedral Meisenheimer intermediate.
-
-
Workup: Cool the mixture, pour into ice water, and extract with EtOAc. Purify the final tri-substituted pyridine via reverse-phase HPLC.
Quantitative Reaction Profiling
| Reaction Step | Target Vector | Reaction Type | Key Reagents & Catalyst | Temp (°C) | Typical Yield | Chemoselectivity Profile |
| 1 | C4-Bromo | Suzuki-Miyaura | Ar-B(OH)₂,Pd(PPh₃)₄, K₂CO₃ | 80 | 75–85% | >95% preference for C–Br over C–Cl due to BDE differences. |
| 2 | C6-Ethynyl | CuAAC "Click" | R-N₃,CuSO₄, Na Ascorbate | 25 | 85–95% | 100% orthogonal to halogen sites; no cross-reactivity. |
| 3 | C2-Chloro | SNAr | R-NH₂,DIPEA, NMP | 120 | 65–80% | Exclusive to C2 due to ortho-nitrogen activation. |
Sources
The Alchemist's Guide to a Trifunctional Pyridine: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-6-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The pyridine core, a ubiquitous motif in a vast array of pharmaceuticals and functional materials, offers a versatile platform for molecular design. This guide delves into the synthetic utility of a particularly valuable, yet challenging, building block: 4-bromo-2-chloro-6-ethynylpyridine . This trifunctionalized pyridine presents a unique opportunity for sequential and site-selective elaboration, enabling the rapid construction of complex molecular architectures.
This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying scientific rationale for achieving selective palladium-catalyzed cross-coupling reactions at the C-4 (bromo) and C-2 (chloro) positions. As your senior application scientist, I will guide you through the nuances of reactivity, catalyst selection, and reaction optimization, empowering you to unlock the full synthetic potential of this versatile intermediate.
The Reactivity Landscape: A Tale of Two Halogens and an Alkyne
The synthetic utility of 4-bromo-2-chloro-6-ethynylpyridine lies in the differential reactivity of its three functional groups in palladium-catalyzed cross-coupling reactions. The foundational principle governing this selectivity is the relative ease of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The generally accepted order of reactivity for halogens in such transformations is I > Br > Cl.[1][2]
For our substrate, this translates to a clear hierarchy of reactivity: the C-Br bond at the 4-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 2-position. The ethynyl group at the C-6 position, having already undergone a Sonogashira coupling in the likely synthesis of the parent molecule, provides a stable, sp-hybridized carbon substituent that can influence the electronic properties of the pyridine ring but is generally not reactive under the conditions for the subsequent coupling of the halogens. This predictable reactivity differential is the cornerstone of the selective functionalization strategies outlined herein.
Strategic Functionalization: A Workflow for Selective Coupling
The ability to selectively address the C-4 and C-2 positions allows for a stepwise approach to the synthesis of highly decorated pyridine derivatives. The general workflow for the selective functionalization of 4-bromo-2-chloro-6-ethynylpyridine is depicted below.
Caption: Sequential functionalization workflow for 4-bromo-2-chloro-6-ethynylpyridine.
Application Protocols
The following sections provide detailed protocols for the four major classes of palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. While specific protocols for 4-bromo-2-chloro-6-ethynylpyridine are not abundantly available in the literature, the following are robust, generalized procedures adapted from reactions with structurally similar dihalogenated pyridines.[1][3][4] These should serve as excellent starting points for optimization in your laboratory.
Sonogashira Coupling: Introducing Alkynyl Moieties
While the starting material already possesses an ethynyl group, further Sonogashira couplings at the C-4 or C-2 positions can be envisioned in a synthetic strategy where the starting alkyne is, for instance, a protected or placeholder group. The reactivity difference between the C-Br and C-Cl bonds allows for selective introduction of a second alkynyl group at the C-4 position.
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
| Parameter | Recommended Condition | Causality and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | These are standard, reliable catalysts for Sonogashira couplings. Pd(PPh₃)₄ is a Pd(0) source, while PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ.[5] |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[1] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[5] |
| Solvent | THF or DMF, degassed | Anhydrous and oxygen-free conditions are important to prevent catalyst deactivation and unwanted side reactions like Glaser coupling of the alkyne.[6] |
| Temperature | Room temperature to 60 °C | Milder temperatures will favor selective reaction at the more reactive C-Br bond and minimize the risk of coupling at the C-Cl bond. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time. |
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF, to achieve a concentration of ~0.1 M) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] For 4-bromo-2-chloro-6-ethynylpyridine, this reaction can be selectively performed at the C-4 position.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Recommended Condition | Causality and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a classic choice. For less reactive aryl chlorides (at the C-2 position in a subsequent step), more advanced catalyst systems with bulky, electron-rich phosphine ligands are often necessary.[3][8] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv.) | The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. The choice of base can significantly impact the reaction rate and yield.[9][10] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[9] |
| Temperature | 80-100 °C | Elevated temperatures are typically required for Suzuki couplings, especially with bromopyridines. |
| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS. |
-
In a reaction vessel, combine 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Stille Coupling: Utilizing Organostannanes
The Stille coupling offers a robust method for C-C bond formation and is known for its tolerance of a wide range of functional groups.[11][12] Similar to the Suzuki coupling, it can be performed selectively at the C-4 position of the target molecule. A key advantage of Stille coupling is that organostannanes are often stable to air and moisture.[13]
| Parameter | Recommended Condition | Causality and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand | These are standard catalysts for Stille reactions. The choice of ligand can influence the reaction rate and selectivity.[11][13] |
| Ligand (if using Pd₂(dba)₃) | PPh₃ or AsPh₃ | Triphenylphosphine is a common and effective ligand for Stille couplings. |
| Solvent | Toluene, THF, or DMF (anhydrous and degassed) | Anhydrous conditions are generally preferred to minimize side reactions. |
| Additives | LiCl (optional, but often beneficial) | The addition of lithium chloride can accelerate the transmetalation step by forming a more reactive organostannane species. |
| Temperature | 80-110 °C | Stille couplings often require elevated temperatures to proceed at a reasonable rate. |
| Reaction Time | 12-48 hours | Reaction progress should be monitored carefully. |
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%). If desired, add LiCl (2.0-3.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the organostannane reagent (1.1-1.3 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Work-up often involves treatment with an aqueous solution of KF to precipitate the tin byproducts, which can then be removed by filtration.
-
The filtrate is then extracted with an organic solvent, dried, concentrated, and purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[14][15] This reaction can be used to introduce a wide variety of primary and secondary amines at the C-4 and subsequently at the C-2 position of our substrate. Due to the lower reactivity of the C-Cl bond, amination at the C-2 position will likely require more forcing conditions or a more active catalyst system compared to the C-4 position.[2]
| Parameter | C-4 Position (Bromo) | C-2 Position (Chloro) | Causality and Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | G3 or G4 Buchwald Precatalysts (1-3 mol%) | For the more reactive C-Br bond, standard Pd(0) or Pd(II) sources are often sufficient. The less reactive C-Cl bond typically requires more sophisticated, air-stable precatalysts with bulky, electron-rich biarylphosphine ligands.[4] |
| Ligand | XPhos, SPhos, or RuPhos (1.2-2.4 mol%) | XPhos, SPhos, or RuPhos (1.5-4.0 mol%) | These bulky, electron-rich biarylphosphine ligands are essential for facilitating the oxidative addition to the C-Cl bond and promoting the reductive elimination step.[4] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) | NaOtBu or LHMDS (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. For the less reactive chloride, a stronger base may be necessary.[15] |
| Solvent | Toluene, Dioxane, or t-BuOH (anhydrous, degassed) | Toluene, Dioxane, or t-BuOH (anhydrous, degassed) | These are common solvents for Buchwald-Hartwig aminations. |
| Temperature | 80-110 °C | 100-130 °C | Higher temperatures are generally needed for the amination of aryl chlorides. |
| Reaction Time | 4-24 hours | 12-48 hours | Monitor by TLC or LC-MS. |
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.6 mol%), and the base (e.g., NaOtBu, 2.0 equiv.).
-
Seal the vessel and purge with an inert gas.
-
Add 4-bromo-2-chloro-6-ethynylpyridine (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Screen different ligands and bases.- Gradually increase the reaction temperature. |
| Poor Selectivity | - Reaction conditions are too harsh- Incorrect catalyst system | - Lower the reaction temperature and shorten the reaction time.- For selective C-4 coupling, avoid highly active catalysts designed for C-Cl activation. |
| Formation of Side Products | - Homocoupling of the organometallic reagent- Decomposition of starting material or product | - Use a slight excess (1.1-1.2 equiv.) of the coupling partner.- Ensure the reaction is performed under a strict inert atmosphere.- Screen milder bases and lower the reaction temperature. |
Conclusion
4-Bromo-2-chloro-6-ethynylpyridine is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The key to unlocking its synthetic potential lies in the strategic and selective application of palladium-catalyzed cross-coupling reactions. By understanding the principles of reactivity and carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can achieve high yields and excellent regioselectivity for a wide range of transformations. The protocols and insights provided in this guide are intended to serve as a robust starting point for your synthetic endeavors, empowering you to explore new chemical space and accelerate your research and development programs.
References
- Chow, W. Y., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett. 2003, 5 (10), 1741–1744.
- Scott, W. J., & Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. J. Am. Chem. Soc. 1986, 108 (11), 3033–3040.
- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483.
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl. 1986, 25 (6), 508–524.
- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: 2002; pp 1051–1096.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Acc. Chem. Res. 1998, 31 (12), 805–818.
- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc. 2007, 129 (11), 3358–3366.
- Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed. 2004, 43 (36), 4704–4734.
- Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed. 2008, 47 (34), 6338–6361.
-
Wikipedia. Stille reaction. [Link]
- El-Faham, A., et al. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal 2017, 11 (1), 93.
-
Chemistry LibreTexts. Stille Coupling. [Link]
- Nolan, S. P. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Chem. Soc. Rev. 2011, 40 (10), 5074-5086.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Maiti, D., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett. 2011, 13 (12), 3218–3221.
- Chen, J., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols 2024, 5 (1), 102874.
- Kiehne, U., et al. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis 2007, 2007 (7), 1061-1069.
-
The Royal Swedish Academy of Sciences. The Nobel Prize in Chemistry 2010. [Link]
- Kim, G., et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Org. Biomol. Chem. 2022, 20 (34), 6835-6839.
- de la Rosa, M. A., et al. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Org. Biomol. Chem. 2006, 4 (8), 1546-1552.
- de la Rosa, M. A., et al. Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. PubMed 2006, 16601859.
-
ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
- Tang, J.-S., et al. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis 2012, 44 (04), 541-546.
- Liu, R. Y., et al. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. J. Am. Chem. Soc. 2023, 145 (4), 2398–2406.
-
ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]
- Guran, C., et al. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Tetrahedron 2009, 65 (40), 8413-8423.
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
Sources
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- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: Highly Chemoselective Functionalization of 4-Bromo-2-chloro-6-ethynylpyridine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Scaffold: 4-Bromo-2-chloro-6-ethynylpyridine (CAS: 1256789-66-8)
Executive Summary & Strategic Rationale
The compound 4-Bromo-2-chloro-6-ethynylpyridine is a highly valuable, tri-functional building block in medicinal chemistry. It presents three distinct reactive handles: a 4-bromo group, a 2-chloro group, and a 6-ethynyl (terminal alkyne) group. The primary synthetic challenge when utilizing this scaffold is achieving absolute chemoselectivity at the ethynyl group without triggering premature cross-coupling or nucleophilic aromatic substitution ( SNAr ) at the halogenated positions.
Because the C4–Br bond is highly susceptible to oxidative addition by palladium and nickel catalysts, standard alkyne functionalization techniques (such as Sonogashira coupling) risk oligomerization or off-target reactivity. To preserve the aryl halides for downstream late-stage functionalization, we must employ orthogonal activation modes.
This application note details two field-proven, self-validating protocols for the exclusive functionalization of the ethynyl group:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Proximity-Directed Hydrochlorination
Chemoselectivity map highlighting orthogonal functional handles of the pyridine scaffold.
Mechanistic Causality & Reaction Design
The CuAAC Pathway (Click Chemistry)
The CuAAC reaction relies on the unique ability of Copper(I) to form a π -complex exclusively with terminal alkynes, subsequently lowering the pKa of the terminal proton to facilitate the formation of a copper(I) acetylide intermediate.
Causality of Selectivity: Cu(I) is highly specific to terminal alkynes and does not undergo oxidative addition into C(sp2)–Br or C(sp2)–Cl bonds under ambient conditions [2]. By generating Cu(I) in situ using copper(II) sulfate and sodium ascorbate, we bypass the need for transition metals like Pd or Ru, ensuring 100% preservation of the pyridine's halogen handles.
Proximity-Directed Hydrochlorination
Traditional hydrohalogenation of alkynes is notoriously sluggish and often yields complex regioisomeric mixtures. However, ethynylpyridines possess a built-in directing group: the basic pyridine nitrogen.
Causality of Selectivity: When treated with concentrated HCl, the pyridine nitrogen protonates to form a pyridinium salt. This induces a strong electron-withdrawing effect, activating the alkyne toward nucleophilic attack. More importantly, the pyridinium ion acts as an electrostatic anchor, drawing the chloride counterion into close spatial proximity with the alkyne. This results in a highly stereoselective intramolecular-like attack, yielding the (Z)-chloroalkene [1]. Because this is a purely ionic process devoid of transition metals, the aryl halogens remain completely inert.
Mechanistic pathway of proximity-directed hydrochlorination via pyridinium salt formation.
Quantitative Data Summary
The following table summarizes the expected outcomes and validation metrics for both protocols, demonstrating the strict preservation of the halogen handles.
| Protocol | Reagents & Catalyst | Temp / Time | Target Product | Expected Yield | Preserved Handles |
| A: CuAAC | Benzyl azide, CuSO4 , NaAsc, t-BuOH/ H2O | 25 °C / 12 h | 1,4-Disubstituted 1,2,3-Triazole | >90% | C4–Br, C2–Cl |
| B: Hydrochlorination | Conc. HCl (aq), 1,4-Dioxane | 80 °C / 12 h | (Z)-2-(2-chloroethenyl)pyridine deriv. | 82–85% | C4–Br, C2–Cl |
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of 1-Benzyl-4-(4-bromo-6-chloropyridin-2-yl)-1H-1,2,3-triazole via CuAAC
This protocol establishes a self-validating system where the disappearance of the terminal alkyne C-H stretch (~3300 cm−1 ) and the appearance of the triazole proton (~8.5 ppm in 1H NMR) confirm successful conversion, while the intact C-Br and C-Cl bonds are verified via 13C NMR.
Materials:
-
4-Bromo-2-chloro-6-ethynylpyridine (1.0 mmol, 216.5 mg)
-
Benzyl azide (1.1 mmol, 146.5 mg)
-
CuSO4⋅5H2O (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.10 mmol, 19.8 mg)
-
tert-Butanol / Milli-Q Water (1:1 v/v, 10 mL)
Procedure:
-
Preparation: In a 25 mL round-bottom flask, dissolve 4-bromo-2-chloro-6-ethynylpyridine and benzyl azide in 10 mL of the tert-butanol/water mixture.
-
Degassing (Critical Step): Sparge the solution with argon for 10 minutes. Expert Insight: Removing dissolved oxygen prevents the premature oxidation of the active Cu(I) species back to Cu(II), which would stall the catalytic cycle and promote unwanted Glaser homocoupling of the alkyne.
-
Catalyst Initiation: Add CuSO4⋅5H2O followed immediately by sodium ascorbate. The solution will typically transition from a pale blue to a bright yellow/orange suspension, indicating the successful generation of the Cu(I) acetylide complex.
-
Reaction: Stir the mixture vigorously at 25 °C for 12 hours under an argon atmosphere. Monitor via TLC (Hexanes:EtOAc 3:1); the starting alkyne ( Rf≈0.6 ) should be completely consumed.
-
Workup: Dilute the mixture with 20 mL of ice-cold water. The triazole product will typically precipitate. Filter the solid, wash with cold water (2 × 10 mL), and dry under vacuum.
-
Validation: Analyze via 13C NMR. The C-Br resonance (~135 ppm) and C-Cl resonance (~150 ppm) must remain unshifted relative to the starting material, confirming absolute chemoselectivity.
Protocol B: Proximity-Directed Hydrochlorination
This methodology leverages the inherent basicity of the pyridine ring to orchestrate a highly regioselective nucleophilic attack [1].
Materials:
-
4-Bromo-2-chloro-6-ethynylpyridine (1.0 mmol, 216.5 mg)
-
Concentrated Hydrochloric Acid (12 M, 2.0 mL)
-
1,4-Dioxane (2.0 mL)
Procedure:
-
Salt Formation: In a 10 mL heavy-walled pressure vial, dissolve the ethynylpyridine in 1,4-dioxane. Slowly add the concentrated HCl dropwise at 0 °C. Expert Insight: The electron-withdrawing nature of the Br and Cl groups reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Using concentrated HCl ensures complete protonation and formation of the requisite pyridinium salt.
-
Heating: Seal the vial and heat the reaction mixture to 80 °C in an oil bath for 12 hours.
-
Quenching: Cool the reaction to 0 °C and carefully neutralize the mixture by dropwise addition of saturated aqueous NaHCO3 until the pH reaches 7-8. (Caution: Vigorous CO2 evolution will occur).
-
Extraction: Extract the aqueous layer with Dichloromethane (3 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc). The formation of the (Z)-alkene is confirmed by 1H NMR, where the vinylic protons will exhibit a coupling constant ( J ) of approximately 7–9 Hz, characteristic of cis-geometry.
References
-
Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion Source: ACS Omega, 2017, 2(4), 1265-1272. URL:[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews, 2010, 39(4), 1302-1315. URL:[Link]
Application Note: Orthogonal Functionalization of 4-Bromo-2-chloro-6-ethynylpyridine in Materials Science
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Focus: Synthesis of Conjugated Polymers, OLED Emitters, and Metal-Organic Framework (MOF) Linkers
Executive Summary
The rational design of advanced functional materials—such as organic light-emitting diodes (OLEDs) and luminescent metal-organic frameworks (MOFs)—relies heavily on the precision of molecular assembly. 4-Bromo-2-chloro-6-ethynylpyridine (CAS: 1256789-66-8) emerges as a highly privileged, tri-orthogonal building block. By possessing three distinct reactive sites (a C4-bromide, a C2-chloride, and a C6-terminal alkyne), this scaffold allows for sequential, site-selective functionalization without the need for cumbersome protection-deprotection strategies.
This application note provides a comprehensive guide to leveraging the differential reactivity of this compound. We detail the thermodynamic causality behind its orthogonal cross-coupling capabilities and provide self-validating protocols for constructing complex donor-acceptor (D-A) architectures.
Chemical Profiling & Reactivity Hierarchy
The utility of 4-Bromo-2-chloro-6-ethynylpyridine is rooted in the fundamental bond dissociation energies (BDE) and steric environments of its functional groups. In palladium-catalyzed cross-coupling, the oxidative addition step is highly sensitive to the carbon-halogen BDE. The C–Br bond (~82.7 kcal/mol) undergoes oxidative addition significantly faster than the C–Cl bond (~97.3 kcal/mol) [2]. This thermodynamic difference enables orthogonal cross-coupling , where the bromide is functionalized selectively while the chloride remains intact for subsequent late-stage modification [1, 3].
Concurrently, the C6-ethynyl group acts as an independent handle, primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or further Sonogashira coupling.
Table 1: Physicochemical and Reactivity Profile
| Functional Group | Position | BDE / pKa | Reactivity Tier | Primary Synthetic Application |
| Bromide (-Br) | C4 | ~82.7 kcal/mol | High (1st Pd-insertion) | Suzuki-Miyaura / Stille cross-coupling (Core extension) |
| Chloride (-Cl) | C2 | ~97.3 kcal/mol | Moderate (2nd Pd-insertion) | Buchwald-Hartwig amination (Donor group attachment) |
| Ethynyl (-C≡CH) | C6 | pKa ~25 | High (Orthogonal) | CuAAC Click Chemistry / Sonogashira (Linker extension) |
Workflow 1: Synthesis of Donor-Acceptor (D-A) OLED Cores
To construct D-A fluorophores, the pyridine ring acts as the electron-deficient acceptor. We first extend the conjugated backbone at C4, followed by the introduction of an electron-donating amine at C2.
Experimental Protocol: Sequential Pd-Catalyzed Cross-Coupling
Step 1.1: Chemoselective Suzuki-Miyaura Coupling (C4-Br Activation)
-
Objective: Introduce an aryl spacer at the C4 position while preserving the C2-Cl bond.
-
Causality: Utilizing a standard Pd(0) catalyst (e.g., Pd(PPh3)4) at mild temperatures (80 °C) ensures that oxidative addition occurs exclusively at the weaker C-Br bond [1, 3].
-
Procedure:
-
In a Schlenk flask, combine 4-Bromo-2-chloro-6-ethynylpyridine (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).
-
Add degassed Toluene/Ethanol (4:1 v/v) and 2M aqueous Na2CO3 (2.0 equiv).
-
Stir at 80 °C under N2 for 12 hours.
-
Extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via silica gel chromatography.
-
-
Self-Validation Checkpoint: ¹H NMR should reveal the appearance of new aromatic protons. LC-MS must show the molecular ion with a characteristic 3:1 isotopic pattern (M / M+2), confirming the retention of the chlorine atom.
Step 1.2: Buchwald-Hartwig Amination (C2-Cl Activation)
-
Objective: Attach a bulky diarylamine donor (e.g., carbazole or diphenylamine) to the C2 position.
-
Causality: The remaining C-Cl bond is chemically inert to standard Pd(PPh3)4. To activate it, a highly electron-rich, bulky dialkylbiaryl phosphine ligand (e.g., XPhos or RuPhos) is required to facilitate the challenging oxidative addition and subsequent reductive elimination.
-
Procedure:
-
Combine the intermediate from Step 1.1 (1.0 equiv), diphenylamine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene.
-
Heat to 110 °C under N2 for 18 hours.
-
Filter through a Celite pad, concentrate, and recrystallize.
-
-
Self-Validation Checkpoint: LC-MS will show the complete disappearance of the chlorine isotope pattern. UV-Vis spectroscopy will exhibit a significant bathochromic shift (red-shift) due to the newly established Intramolecular Charge Transfer (ICT) state.
Workflow for the orthogonal Pd-catalyzed functionalization of the pyridine core.
Workflow 2: Construction of Luminescent MOF Linkers via Click Chemistry
For materials science applications requiring extended 3D networks (like MOFs), the terminal alkyne at C6 provides a perfect vector for extending the molecule using Click Chemistry (CuAAC).
Experimental Protocol: CuAAC Click Extension
-
Objective: Convert the terminal alkyne into a coordinating 1,2,3-triazole linkage bearing a carboxylic acid moiety for metal node coordination (e.g., Zr⁴⁺ or Zn²⁺).
-
Causality: CuAAC is entirely orthogonal to halogenated systems. The Cu(I) catalyst selectively coordinates to the terminal alkyne, forming a copper-acetylide intermediate that undergoes a highly regioselective [3+2] cycloaddition with an azide, leaving the halogens untouched if performed prior to Pd-coupling.
-
Procedure:
-
Dissolve the ethynylpyridine derivative (1.0 equiv) and 4-azidobenzoic acid (1.1 equiv) in a 1:1 mixture of t-Butanol and H2O.
-
Add catalytic CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) to generate the active Cu(I) species in situ.
-
Stir vigorously at room temperature for 6 hours.
-
Acidify with 1M HCl to precipitate the product. Filter and wash with cold water and diethyl ether.
-
-
Self-Validation Checkpoint: FT-IR spectroscopy will show the complete disappearance of the sharp terminal alkyne C-H stretch (~3300 cm⁻¹) and the azide asymmetric stretch (~2100 cm⁻¹).
CuAAC click chemistry pathway for synthesizing extended MOF linkers.
Analytical Validation Checkpoints
To ensure experimental trustworthiness, researchers must validate the structural integrity of the scaffold at each step. Table 2 summarizes the expected analytical signatures.
Table 2: Self-Validation System for Orthogonal Synthesis
| Reaction Step | Analytical Technique | Expected Observation / Validation Metric |
| C4-Suzuki Coupling | ¹H NMR (400 MHz) | Shift of pyridine C3/C5 protons; appearance of aryl spacer signals. |
| C4-Suzuki Coupling | Mass Spectrometry | Loss of 79 Da (Br); retention of 3:1 isotopic pattern (³⁵Cl/³⁷Cl). |
| C2-Buchwald Amination | Mass Spectrometry | Loss of 35 Da (Cl); disappearance of the 3:1 isotopic pattern. |
| C6-CuAAC Click | FT-IR Spectroscopy | Disappearance of ~3300 cm⁻¹ (alkyne C-H) and ~2100 cm⁻¹ (azide). |
| C6-CuAAC Click | ¹H NMR (400 MHz) | Appearance of a diagnostic triazole proton singlet at ~8.5 ppm. |
References
Application Note: Strategic Derivatization of 4-Bromo-2-chloro-6-ethynylpyridine for the Generation of Diverse Drug Discovery Libraries
Abstract: The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] The 4-bromo-2-chloro-6-ethynylpyridine building block represents a particularly powerful tool for drug discovery, offering three distinct and orthogonally reactive handles for molecular elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will explore key reaction protocols, explain the chemical principles behind methodological choices, and present a logical workflow for constructing diverse chemical libraries with high efficiency and molecular complexity.
The Strategic Value of 4-Bromo-2-chloro-6-ethynylpyridine
The utility of this scaffold lies in the differential reactivity of its three functional groups, which enables selective and sequential modification.[3] This hierarchical reactivity is the key to building combinatorial libraries efficiently.
-
C6-Ethynyl Group: An ideal handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, or as a coupling partner in Sonogashira reactions.[4][5]
-
C4-Bromo Group: Significantly more reactive than the C2-chloro group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[3][6]
-
C2-Chloro Group: The most robust of the three handles, typically requiring more forcing conditions for cross-coupling, which allows it to be addressed last in a sequential synthesis plan.[7]
This predictable reactivity allows for a three-stage diversification strategy, maximizing the structural variety from a single, high-value starting material.
Figure 1: Overview of the primary, regioselective derivatization pathways available for the 4-bromo-2-chloro-6-ethynylpyridine scaffold.
Derivatization via the C6-Ethynyl Group: Click Chemistry
The terminal alkyne is arguably the most versatile functional group on the scaffold for rapid library generation. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions with high yields, stereospecificity, and broad functional group tolerance.[8] This reaction efficiently joins the ethynylpyridine with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole linker, a common feature in bioactive molecules.[9]
Causality Behind the Protocol: The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate). This avoids the need to handle potentially unstable Cu(I) salts. The reaction is remarkably insensitive to aqueous conditions and a wide pH range (4-12), making it ideal for conjugating complex, water-soluble building blocks without extensive protecting group chemistry.[8]
Protocol 2.1: CuAAC "Click" Reaction
Materials:
-
4-Bromo-2-chloro-6-ethynylpyridine
-
Azide coupling partner (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-chloro-6-ethynylpyridine (1.0 eq) and the azide partner (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O (to a concentration of ~0.1 M).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirring solution from step 1, add the sodium ascorbate solution, followed by the copper sulfate solution. The solution may turn a yellow-green color.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting alkyne is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,2,3-triazole product.
| Parameter | Condition | Rationale |
| Catalyst | CuSO₄ / Sodium Ascorbate | In situ generation of the active Cu(I) species.[9] |
| Solvent | t-BuOH / H₂O | Excellent for dissolving both organic and inorganic reagents.[8] |
| Stoichiometry | Slight excess of azide | Ensures complete consumption of the valuable pyridine scaffold. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
Table 1: Typical reaction parameters for the CuAAC derivatization.
Derivatization via the C4-Bromo Group: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[10] Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, this reaction can be performed with high regioselectivity at the C4 position.[3]
Causality Behind the Protocol: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] A palladium(0) complex first inserts into the C-Br bond. The presence of a base is crucial; it activates the organoboron species (e.g., a boronic acid) to facilitate the transmetalation step, where the organic group is transferred to the palladium center.[11] Finally, reductive elimination expels the new biaryl product and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with electron-deficient pyridine rings.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Regioselective Suzuki-Miyaura Coupling at C4
Materials:
-
4-Bromo-2-chloro-6-ethynylpyridine (or a C6-derivatized version)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent: e.g., 1,4-Dioxane/Water (4:1), DME, or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the pyridine substrate (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the C4-arylated pyridine.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 80-90% |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 85 | 75-85% |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-80% |
Table 2: Example conditions for Suzuki-Miyaura coupling at the C4-position. Yields are illustrative.
Sequential Derivatization for Library Synthesis
The true power of the 4-bromo-2-chloro-6-ethynylpyridine scaffold is realized through sequential reactions, enabling the construction of a three-dimensional library of analogues. A typical workflow would functionalize the most reactive positions first, preserving the less reactive sites for later stages.
Figure 3: A logical workflow for the sequential, three-point derivatization of the core scaffold to generate a diverse chemical library.
Protocol Considerations for C2-Chloro Derivatization: Functionalizing the C2-chloro position typically requires more forcing conditions or more active catalyst systems than the C4-bromo position. Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination can be employed. This often involves:
-
Higher Temperatures: Reactions may need to be heated to >100 °C.
-
Stronger Bases: Bases like Cs₂CO₃ or K₃PO₄ are often more effective.
-
Advanced Catalysts: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor (e.g., Pd₂(dba)₃) is often necessary to achieve efficient oxidative addition into the stronger C-Cl bond.[12]
By systematically varying the building blocks used in each of the three steps (Azide in Step 1, Boronic Acid in Step 2, and a coupling partner in Step 3), a vast and structurally diverse library of novel compounds can be rapidly assembled for screening in drug discovery programs.
References
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Click Chemistry and Radiochemistry: An Update. National Center for Biotechnology Information. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
-
Click chemistry reagents. Chemie Brunschwig. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. National Center for Biotechnology Information. [Link]
-
Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. ResearchGate. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. MDPI. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]
-
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. National Center for Biotechnology Information. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. [Link]
- CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pyridines and Imidazopyridines With Medicinal Significance. PubMed. [Link]
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- 7. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
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- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Experimental procedure for Suzuki coupling at the 4-bromo position
An Application Guide to the Suzuki-Miyaura Coupling at the 4-Bromo Position
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to performing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the functionalization of substrates at the 4-bromo position. This document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind key experimental choices, ensuring both technical accuracy and practical utility. We will explore the catalytic cycle, delve into the critical roles of each reagent, present a detailed experimental protocol, and offer a troubleshooting guide for common challenges.
Introduction: The Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, is a Nobel Prize-winning organic reaction that has become an indispensable tool for forming carbon-carbon (C-C) bonds.[1][2] Its prominence, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, stems from its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions.[3][4][5] This reaction facilitates the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex, to construct complex molecular architectures like biaryls and conjugated systems.[2]
This guide specifically addresses the coupling at a 4-bromo position on an aryl or heteroaryl ring. Aryl bromides represent a strategic choice for synthetic chemists, offering a favorable balance between reactivity and stability, making them ideal partners for a wide array of Suzuki-Miyaura transformations.[6][7]
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling operates via a well-defined catalytic cycle centered on a palladium catalyst.[8] The cycle consists of three fundamental steps that continuously regenerate the active catalyst.[9][10]
-
Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-bromine (C-Br) bond of the 4-bromo substrate.[10][11] This step, which forms a palladium(II) intermediate, is often the rate-determining step of the entire cycle.[7][9] The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl, positioning bromides as highly effective electrophiles.[7][9][12]
-
Transmetalation: In this crucial step, the organic group (R²) from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[9][11] This process requires activation of the organoboron compound by a base, which forms a more nucleophilic boronate ("ate") complex, facilitating the transfer.[1][8][13]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium center.[6][9] This forms the desired C-C bond in the final product and regenerates the active palladium(0) catalyst, allowing it to re-enter the cycle.[6][8]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Reaction: Definition, Example, Mechanism & Application [chemistrylearner.com]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Yoneda Labs [yonedalabs.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols: Regioselective Reactions of 4-Bromo-2-chloro-6-ethynylpyridine
Abstract
This technical guide provides an in-depth exploration of the regioselective reactions of 4-Bromo-2-chloro-6-ethynylpyridine, a highly versatile and functionalized heterocyclic building block. For researchers, medicinal chemists, and professionals in drug development, mastering the selective functionalization of this scaffold is paramount for the efficient synthesis of complex molecular architectures. This document details field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Stille) and nucleophilic aromatic substitutions (SNAr), with a core focus on the principles governing regioselectivity. By explaining the causality behind experimental choices and providing self-validating, step-by-step protocols, this guide serves as an authoritative resource for unlocking the synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of 4-Bromo-2-chloro-6-ethynylpyridine
4-Bromo-2-chloro-6-ethynylpyridine is a pyridine-based scaffold featuring three distinct, synthetically addressable reactive sites: a C4-bromo position, a C2-chloro position, and a C6-ethynyl group. This unique arrangement offers a powerful platform for sequential and orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries. The strategic application of this building block is rooted in the predictable and controllable regioselectivity of its transformations, which is primarily governed by the inherent reactivity differences of its functional groups.
The pyridine core is a privileged structure in medicinal chemistry, and its derivatives are found in numerous pharmaceuticals. The ability to selectively introduce substituents at the C2, C4, and C6 positions allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing pharmacological activity, selectivity, and pharmacokinetic profiles.
Structural Analysis and Principles of Regioselectivity
The reactivity of 4-Bromo-2-chloro-6-ethynylpyridine is dictated by the electronic nature of the pyridine ring and the distinct properties of its halogen and alkyne substituents.
Caption: Key reactive sites on the 4-Bromo-2-chloro-6-ethynylpyridine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step follows the well-established trend: I > Br > Cl > F .[1][2] Consequently, for 4-Bromo-2-chloro-6-ethynylpyridine, the C4-Br bond is significantly more reactive than the C2-Cl bond. This differential reactivity is the cornerstone of achieving regioselectivity, allowing for selective functionalization at the C4 position under mild conditions, while leaving the C2-Cl bond intact for subsequent transformations under more forcing conditions.[2][3]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, an effect most pronounced at the C2 (ortho) and C4 (para) positions relative to the nitrogen atom.[3][4] This electronic property activates these positions towards attack by nucleophiles. In contrast to palladium-catalyzed reactions, the leaving group ability in SNAr reactions can be different. The C-Cl bond can be a better leaving group than C-Br in the rate-determining step of an SNAr reaction, potentially leading to selective substitution at the C2 position.[3]
Application Protocols: Regioselective Cross-Coupling
The following protocols are designed as robust starting points. Optimization of catalyst loading, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Regioselective Sonogashira Coupling at the C4-Position
The Sonogashira coupling enables the formation of a C-C bond between the C4-position and a terminal alkyne.[5][6] The reaction shows high selectivity for the C-Br bond.
Sources
Use of 4-Bromo-2-chloro-6-ethynylpyridine in synthesizing fluorescent probes
Application Note: Tri-Orthogonal Modular Synthesis of Targeted Fluorescent Probes via 4-Bromo-2-chloro-6-ethynylpyridine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Chemical Biology, Molecular Imaging, and Probe Development
Executive Summary
The development of targeted fluorescent probes requires highly modular chemical scaffolds that allow for the independent attachment of fluorophores, targeting ligands, and photophysical modulators. This application note details the strategic use of 4-Bromo-2-chloro-6-ethynylpyridine as a "tri-orthogonal" building block. By exploiting the distinct thermodynamic and electronic properties of its three reactive sites (alkyne, bromide, and chloride), researchers can execute a sequential, chemoselective synthesis to generate complex, environment-sensitive fluorescent probes without the need for cumbersome protection/deprotection steps.
Molecular Architecture & Chemoselectivity Rationale
The utility of 4-Bromo-2-chloro-6-ethynylpyridine lies in the precise causality of its reactivity, which dictates the order of operations in the synthetic workflow:
-
C6-Ethynyl (Bioorthogonal Click Chemistry): The terminal alkyne is highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Performing this step first is critical. If left unreacted, the terminal alkyne is susceptible to unwanted Glaser homocoupling or Sonogashira polymerization during subsequent palladium-catalyzed steps. Converting it to a 1,2,3-triazole protects the site while rigidly linking the primary fluorophore (e.g., BODIPY or Pyrene)[1].
-
C4-Bromo (Cross-Coupling): The carbon-bromine bond has a significantly lower bond dissociation energy (~280 kJ/mol) compared to the carbon-chlorine bond (~330 kJ/mol). This thermodynamic differential allows for absolute chemoselectivity during Palladium-catalyzed Suzuki-Miyaura coupling. We can selectively install an electron-donating group at C4 to establish a "push-pull" Intramolecular Charge Transfer (ICT) architecture, red-shifting the probe's emission.
-
C2-Chloro (Nucleophilic Aromatic Substitution - SNAr): The C2 position is highly electron-deficient due to the inductive pull of the adjacent pyridine nitrogen. Once the C4 and C6 positions are functionalized, the C2-Cl bond is primed for SNAr with primary amines, allowing for the late-stage attachment of targeting peptides (e.g., pHLIP or cyclic RGD)[2].
Synthetic Workflow
Workflow of tri-orthogonal probe synthesis using 4-Bromo-2-chloro-6-ethynylpyridine.
Step-by-Step Experimental Protocols
The following protocols represent a self-validating system. Each phase includes specific Quality Control (QC) checkpoints to ensure the chemoselectivity of the reaction before proceeding to the next step.
Phase 1: CuAAC "Click" Coupling (Fluorophore Attachment)
Objective: Covalently link an azide-functionalized fluorophore (e.g., Azido-BODIPY) to the C6-ethynyl group.
-
Preparation: In a 25 mL round-bottom flask, dissolve 4-Bromo-2-chloro-6-ethynylpyridine (1.0 mmol) and Azido-BODIPY (1.05 mmol) in 10 mL of a THF/H₂O mixture (1:1 v/v).
-
Catalysis: Add CuSO₄·5H₂O (0.1 mmol, 10 mol%) followed by Sodium Ascorbate (0.2 mmol, 20 mol%). The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
Reaction: Stir vigorously at room temperature for 4 hours.
-
Workup: Extract with Ethyl Acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc).
-
Self-Validation Checkpoint: Analyze via ¹H NMR. The successful formation of the product is confirmed by the complete disappearance of the terminal alkyne proton singlet (~3.2 ppm) and the emergence of a new aromatic singlet corresponding to the 1,2,3-triazole proton (~8.1 ppm).
Phase 2: Selective Suzuki-Miyaura Coupling (Photophysical Modulation)
Objective: Install an electron-donating group at the C4 position to create a push-pull fluorophore architecture, dramatically shifting the emission profile[3].
-
Preparation: Charge a Schlenk flask with Intermediate 1 (0.8 mmol), 4-(Dimethylamino)phenylboronic acid (0.88 mmol), and K₂CO₃ (1.6 mmol).
-
Degassing: Add 12 mL of a Toluene/EtOH/H₂O mixture (2:1:1 v/v). Degas the solution via three freeze-pump-thaw cycles to prevent catalyst oxidation.
-
Catalysis: Under a nitrogen atmosphere, add Pd(PPh₃)₄ (0.04 mmol, 5 mol%).
-
Reaction: Heat the mixture to 80°C and stir for 12 hours.
-
Workup: Filter through a Celite pad, extract with Dichloromethane (DCM), and purify via flash chromatography.
-
Self-Validation Checkpoint: Analyze via LC-MS. The mass spectrum must show a mass shift corresponding to the loss of bromine (M-79) and the addition of the aryl group. Crucially, the distinct 1:1 isotopic pattern of bromine must disappear, replaced entirely by the 3:1 isotopic pattern characteristic of the remaining C2-chlorine atom.
Phase 3: SNAr Amination (Targeting Ligand Attachment)
Objective: Attach a targeting peptide containing a free N-terminal amine to the C2 position.
-
Preparation: Dissolve Intermediate 2 (0.5 mmol) and the targeting peptide (0.6 mmol) in 5 mL of anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) to act as a non-nucleophilic proton sponge.
-
Reaction: Heat the sealed reaction vessel to 100°C for 24 hours. The high temperature is required to overcome the activation energy barrier of the SNAr reaction at the sterically hindered C2 position.
-
Workup: Precipitate the final probe by adding the reaction mixture dropwise into cold diethyl ether. Isolate via centrifugation and purify using preparative RP-HPLC.
-
Self-Validation Checkpoint: Analyze via High-Resolution Mass Spectrometry (HRMS). The complete disappearance of the 3:1 chlorine isotopic pattern confirms total substitution at the C2 position, yielding the mature, targeted probe.
Quantitative Data Presentation: Photophysical Evolution
The modular addition of functional groups directly impacts the photophysical properties of the probe. The table below summarizes the evolution of these properties throughout the synthetic workflow, demonstrating the successful creation of an Intramolecular Charge Transfer (ICT) state following Phase 2.
| Compound Stage | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Stokes Shift (nm) | Molar Extinction (ε) |
| Starting Scaffold | N/A | N/A | N/A | N/A | N/A |
| Azido-BODIPY (Precursor) | 495 nm | 510 nm | 0.85 | 15 nm | 78,000 M⁻¹cm⁻¹ |
| Intermediate 1 (Click) | 502 nm | 518 nm | 0.78 | 16 nm | 75,000 M⁻¹cm⁻¹ |
| Intermediate 2 (Push-Pull) | 540 nm | 610 nm | 0.65 | 70 nm | 62,000 M⁻¹cm⁻¹ |
| Final Targeted Probe | 545 nm | 615 nm | 0.62 | 70 nm | 60,000 M⁻¹cm⁻¹ |
Note: The massive increase in the Stokes Shift (from 16 nm to 70 nm) between Intermediate 1 and Intermediate 2 validates the successful installation of the electron-donating group at C4, effectively mitigating self-quenching in biological assays.
Sources
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 4-Bromo-2-chloro-6-ethynylpyridine
Welcome to the advanced troubleshooting and methodology guide for the cross-coupling of 4-Bromo-2-chloro-6-ethynylpyridine . As a highly functionalized heterocyclic building block, this molecule presents unique synthetic challenges. It contains a reactive electrophile (C-Br), a secondary electrophile (C-Cl), and a terminal nucleophile precursor (C≡CH).
This guide is designed for drug development professionals and synthetic chemists who need to overcome chemoselectivity issues, suppress step-growth polymerization, and maximize isolated yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My reaction yields an intractable black solid instead of the desired cross-coupled product. What is causing this?
A1: You are experiencing step-growth polymerization. Because 4-Bromo-2-chloro-6-ethynylpyridine contains both the aryl halide (C-Br) and the terminal alkyne required for a Sonogashira coupling, it acts as an "A-B monomer"[1]. Under standard palladium catalysis, the intermolecular coupling of the C-Br of one molecule with the alkyne of another outcompetes the desired cross-coupling with your exogenous partner. This leads to the rapid formation of poly(pyridylalkyne) oligomers, which precipitate as an insoluble black tar[1].
The Fix: To suppress self-coupling, you must manipulate the oxidative addition kinetics. Use a highly reactive exogenous electrophile—specifically an Aryl Iodide (Ar-I) —which undergoes oxidative addition with Pd(0) significantly faster than the internal C-Br bond. Combine this with a slow-addition protocol (syringe pump) to keep the steady-state concentration of the pyridine monomer extremely low.
Q2: How can I selectively couple an exogenous terminal alkyne to the C-Br bond without the internal alkyne interfering?
A2: Direct cross-coupling at the C-Br bond of the unprotected monomer is kinetically impossible without triggering the self-coupling cascade described above. While the C-Br bond is highly reactive toward Pd(0) oxidative addition—significantly more so than the C-Cl bond at the C2 position[2]—the free internal alkyne will immediately transmetalate and polymerize.
The Fix: You must utilize a protection-deprotection strategy. Prior to the Sonogashira coupling, mask the terminal alkyne using a bulky silyl protecting group (e.g., TIPS-Cl). Once protected, the C-Br bond can be cleanly coupled with an exogenous alkyne using standard Pd/Cu catalysis, leaving the C-Cl bond intact due to its higher activation energy barrier[2].
Q3: I am trying to couple the internal alkyne to an exogenous aryl halide, but I am isolating significant amounts of a diyne byproduct. How do I prevent this?
A3: The diyne byproduct is the result of Glaser homocoupling. This is a side reaction driven by the copper(I) co-catalyst in the presence of trace oxygen, where copper acetylides undergo oxidative dimerization.
The Fix: Switch to a Copper-Free Sonogashira protocol. Copper-free systems rely on specific amine bases and electron-rich ligands to facilitate the direct carbopalladation or deprotonation of the alkyne without forming a highly sensitive copper acetylide intermediate[3]. This mechanistic changeover eliminates Glaser coupling entirely[4].
Part 2: Quantitative Data & Reaction Profiling
The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity profiles.
| Reaction Goal | Catalyst System | Co-Catalyst | Key Strategy | Major Byproduct | Expected Yield |
| Couple at Alkyne (Standard) | Pd(PPh₃)₄ | CuI | None (Batch Addition) | Poly(pyridylalkyne) Tar | < 15% |
| Couple at Alkyne (Optimized) | Pd₂(dba)₃ / XPhos | None | Ar-I + Slow Addition | Glaser Diyne (Trace) | 75–85% |
| Couple at C-Br (Standard) | Pd(PPh₃)₄ | CuI | None (Batch Addition) | Poly(pyridylalkyne) Tar | 0% |
| Couple at C-Br (Optimized) | Pd(PPh₃)₄ | CuI | TIPS Protection of Alkyne | Protodehalogenation | 80–90% |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the divergent reaction pathways based on your chosen experimental conditions.
Figure 1: Divergent reaction pathways of 4-Bromo-2-chloro-6-ethynylpyridine in cross-coupling.
Part 4: Self-Validating Experimental Protocols
Protocol A: Copper-Free Coupling at the Alkyne (Slow-Addition Strategy)
Objective: Couple the terminal alkyne to an exogenous aryl iodide while suppressing A-B polymerization and Glaser homocoupling[1][3].
-
System Purging (Critical Step): Flame-dry a 2-neck Schlenk flask. Backfill with ultra-pure Argon (3 cycles). Validation: Strict exclusion of oxygen prevents catalyst deactivation.
-
Catalyst & Electrophile Loading: Add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and the exogenous Aryl Iodide (1.5 equiv) to the flask. Dissolve in degassed anhydrous THF (0.1 M relative to Ar-I). Add degassed Diisopropylamine (DIPA, 3.0 equiv).
-
Catalyst Activation Check: Stir at room temperature for 15 minutes. Validation: The solution should turn from dark purple to a clear golden-yellow, indicating the formation of the active L₂Pd(0) species. If the solution turns black, Pd(0) has aggregated into inactive palladium black due to oxygen ingress.
-
Slow Addition: Dissolve 4-Bromo-2-chloro-6-ethynylpyridine (1.0 equiv) in degassed THF (0.05 M). Using a syringe pump, add this solution dropwise to the reaction mixture over 4 hours at 40 °C. Causality: This ensures the Ar-I is always in massive excess relative to the pyridine monomer, forcing the Pd catalyst to preferentially insert into the Ar-I bond.
-
Monitoring & Workup: Stir for an additional 2 hours. Monitor by LC-MS. Validation: You should observe the product mass without higher molecular weight oligomer peaks. Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Site-Selective Coupling at the C-Br Bond
Objective: Couple an exogenous alkyne to the C-Br bond without triggering self-polymerization.
-
Alkyne Protection: Dissolve 4-Bromo-2-chloro-6-ethynylpyridine (1.0 equiv) in anhydrous THF. Add LHMDS (1.1 equiv) at -78 °C. Stir for 30 min, then add Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv). Warm to room temperature. Workup and isolate the TIPS-protected intermediate.
-
Sonogashira Coupling: In a degassed flask, combine the TIPS-protected intermediate (1.0 equiv), exogenous terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv) in a 1:1 mixture of THF and Triethylamine.
-
Reaction Control: Heat to 60 °C for 6 hours. Causality: The C-Br bond will undergo oxidative addition smoothly. The C-Cl bond remains unreactive under these standard conditions[2].
-
Deprotection: Isolate the coupled product. Dissolve in THF and add TBAF (1.1 equiv) at 0 °C to remove the TIPS group, liberating the terminal alkyne for subsequent downstream functionalization.
References
-
BenchChem. 3-Bromo-5-chloro-2-methoxypyridine | 102830-75-1. 2
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. 3
-
ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. 4
-
ACS Publications. Synthesis of Light-Emitting Conjugated Polymers for Applications in Electroluminescent Devices.1
Sources
Technical Support Center: Troubleshooting the Reactivity of 4-Bromo-2-chloro-6-ethynylpyridine
Welcome to the technical support center for 4-Bromo-2-chloro-6-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile but sometimes challenging building block. We will delve into the underlying chemical principles governing its reactivity and provide structured, field-proven troubleshooting advice to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low or no reactivity at the 2-chloro position in my cross-coupling reaction. Isn't this position supposed to be activated?
This is a common and insightful question. On paper, the 2-position of the pyridine ring should be highly activated for nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling catalysis. This activation stems from the potent electron-withdrawing inductive effect of the adjacent ring nitrogen, which polarizes the C-Cl bond and stabilizes anionic intermediates.[1][2][3][4] However, with 4-Bromo-2-chloro-6-ethynylpyridine, several factors can conspire to reduce this expected reactivity:
-
Competing Reactivity of the C4-Br Bond: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) center.[5] The carbon-bromine bond (BDE: ~276 kJ/mol) is significantly weaker than the carbon-chlorine bond (BDE: ~339 kJ/mol), making the C4-Br position kinetically favored for reaction.[5] Unless the catalytic system is specifically optimized for C-Cl activation, you will likely observe preferential or exclusive reaction at the C4-Br site.
-
Steric Hindrance: The 6-ethynyl group, while electronically activating, can exert significant steric hindrance around the adjacent 2-position.[6] This bulk can impede the approach of the large, ligand-bound palladium catalyst to the C-Cl bond, slowing down the crucial oxidative addition step.
-
Catalyst Inhibition/Poisoning: Pyridine derivatives are well-known inhibitors or "poisons" for transition metal catalysts like palladium.[7][8] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center, occupying an active site and preventing it from participating in the catalytic cycle.[7] The ethynyl group can also interact with the catalyst, further contributing to its deactivation.
Q2: My goal is a Suzuki-Miyaura coupling at the C2-Cl position, but I'm only getting reaction at the C4-Br position or decomposition. What should I do?
Achieving selectivity for the less reactive C-Cl bond in the presence of a more reactive C-Br bond is a significant challenge that requires careful optimization of the catalytic system. Here is a systematic troubleshooting guide.
Troubleshooting Guide: Selective Suzuki-Miyaura Coupling at the C2-Position
This guide is structured to help you systematically diagnose and solve issues with low C2-Cl reactivity.
Caption: Troubleshooting workflow for C2-Cl coupling.
Step-by-Step Protocol Recommendations
1. Re-evaluate Your Catalyst System: The Ligand is Key
For activating inert C-Cl bonds, especially in the presence of more reactive C-Br bonds, generic ligands like PPh₃ are often ineffective.[9] You must use modern, specialized ligands designed for this challenge.
-
Expertise: Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are essential.[9] They form a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition into the strong C-Cl bond. The bulk also helps to promote the final reductive elimination step.
-
Recommended Ligands:
-
For Selectivity (C-Cl over C-Br): This is non-trivial. Start with ligands known for high activity with aryl chlorides like SPhos or RuPhos .
-
For General C-Cl Activation: If overall reactivity is the issue, BrettPhos and other highly active Buchwald ligands are excellent choices.[9]
-
-
Palladium Source: Use a reliable palladium source. While Pd(OAc)₂ or Pd₂(dba)₃ are common, they can be inconsistent. Using a well-defined pre-catalyst (e.g., SPhos G3 Palladacycle) ensures a more reliable formation of the active catalytic species.
2. Optimize Your Base and Solvent
-
Base Selection: The choice of base is critical and depends on the goal.
-
To enhance overall reactivity , a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required for C-Cl bond activation.[9]
-
To improve selectivity , a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial. These conditions can sometimes slow the reaction at the C-Br site enough to allow the C-Cl coupling to compete.[10]
-
-
Solvent Choice: Use dry, degassed, high-boiling point aprotic solvents.
-
Recommended: 1,4-Dioxane or Toluene are excellent choices as they allow for the higher temperatures often needed for C-Cl activation.[9]
-
Trustworthiness: Ensure your solvent is anhydrous. Water can interfere with the catalytic cycle and lead to side reactions like boronic acid decomposition or hydrodehalogenation.
-
3. Control Reaction Parameters
-
Temperature: Activating a C-Cl bond requires more energy than a C-Br bond.[5] Do not be afraid to increase the reaction temperature. Reactions may require heating between 80-110 °C or higher.[9] Conversely, to achieve selectivity, sometimes running the reaction at a lower temperature for a longer time can favor the desired pathway.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[9] It is imperative to assemble the reaction under a strictly inert atmosphere (Argon or Nitrogen) and to use properly degassed solvents.
Recommended Starting Protocol
The following protocol is a robust starting point for attempting the Suzuki-Miyaura coupling at the C2-chloro position.
Materials:
-
4-Bromo-2-chloro-6-ethynylpyridine (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
SPhos Ligand (4 mol%)
-
Pd(OAc)₂ (2 mol%) or SPhos G3 Palladacycle (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vial, add the palladium source, the SPhos ligand, the arylboronic acid, and K₃PO₄.
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Under a positive pressure of argon, add a solution of 4-Bromo-2-chloro-6-ethynylpyridine in anhydrous, degassed 1,4-dioxane via syringe.
-
Place the sealed vial in a pre-heated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for consumption of starting material and formation of both the desired C2-coupled product and the potential C4-coupled side product.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Condition Optimization
The table below summarizes starting conditions to troubleshoot selectivity and general reactivity issues.
| Parameter | Goal: Improve C2-Selectivity | Goal: Improve Overall Reactivity | Rationale |
| Ligand | SPhos, RuPhos | BrettPhos, XPhos | Bulky, electron-rich ligands are required to activate the C-Cl bond. |
| Base | K₃PO₄, Cs₂CO₃ | NaOtBu, K₂CO₃ | Weaker bases may slow C-Br reaction; stronger bases are needed for difficult C-Cl activation.[9][10] |
| Temperature | 80 °C | 100 - 120 °C | Higher temperatures provide the activation energy needed for the stronger C-Cl bond.[9] |
| Pd Source | Palladacycle Pre-catalyst | Palladacycle Pre-catalyst | Provides a more consistent source of active Pd(0). |
| Catalyst Load | 2-3 mol% | 3-5 mol% | Higher loading can overcome catalyst inhibition by the pyridine substrate.[9] |
Mechanistic Considerations
Caption: Key factors contributing to low C2-Cl reactivity.
References
- A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions. Benchchem.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Organic Chemistry.
- Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions.
- Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. Filo.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
- Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. ResearchGate.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem.
- Catalyst poisoning. Wikipedia.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Explain aromatic nucleophilic substitution reaction in pyridine with suit.. [askfilo.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 4-Bromo-2-chloro-6-ethynylpyridine
Welcome to the technical support and troubleshooting guide for 4-Bromo-2-chloro-6-ethynylpyridine . This polyfunctional building block is highly valuable in drug discovery and materials science, but its unique structural features—an electron-deficient pyridine ring, two activated halogens, and a terminal alkyne—make it highly susceptible to degradation under both basic and acidic extremes.
This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to ensure the integrity of your compound during synthesis and purification.
Mechanistic Knowledge Base: The "Why" Behind the Instability
To successfully handle 4-Bromo-2-chloro-6-ethynylpyridine, one must understand the causality of its reactivity:
-
The Pyridine Ring & Halogens (Basic Sensitivity): The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group. This creates a strong dipole that leaves the ortho (C-2, chloro) and para (C-4, bromo) positions highly electrophilic. Under basic conditions with nucleophiles present, the molecule rapidly undergoes Nucleophilic Aromatic Substitution (SNAr)[1].
-
The Terminal Alkyne (Acidic & Basic Sensitivity): The 6-ethynyl group contains an acidic terminal proton (pKa ~25). Strong bases can deprotonate it, forming an acetylide that may undergo oxidative homocoupling. Conversely, under strong acidic conditions, the protonation of the pyridine nitrogen forms a highly reactive pyridinium ion, which catalyzes the runaway polymerization of the alkyne group into polyacetylene derivatives[2].
Fig 1: Divergent degradation pathways of 4-bromo-2-chloro-6-ethynylpyridine in extreme pH.
Troubleshooting FAQs
Q1: Why does my reaction mixture turn into a complex mixture of multiple products when using NaOH or NaOMe? A: You are observing Nucleophilic Aromatic Substitution (SNAr). Because the pyridine nitrogen stabilizes the anionic Meisenheimer intermediate, the 2-chloro and 4-bromo positions are highly activated[1]. Nucleophilic bases like hydroxide or alkoxides will rapidly displace these halogens, leading to 2-hydroxy or 4-alkoxy byproducts[3]. Correction: If basic conditions are required (e.g., for a Sonogashira cross-coupling), strictly use mild, non-nucleophilic bases such as Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).
Q2: I attempted an acidic extraction using 1M HCl to remove amine impurities, but I recovered a black, insoluble tar. What happened? A: The compound underwent acid-catalyzed polymerization. Protonating the pyridine ring forms a pyridinium ion, which drastically increases the electrophilicity of the system. This triggers the terminal ethynyl group to undergo cationic polymerization, a well-documented degradation pathway for 2-ethynylpyridines that results in dark, conjugated ionic polyacetylene polymers[2]. Correction: Never use strong mineral acids for extraction. Use mild, buffered aqueous solutions (e.g., saturated NH4Cl) to maintain a pH near 6.0.
Quantitative Stability Matrix
The following table summarizes the stability of 4-Bromo-2-chloro-6-ethynylpyridine across various pH environments, allowing you to select the appropriate reagents for your workflow.
| Condition (pH) | Reagent Example | Primary Degradation Pathway | Est. Half-Life (25 °C) | Recommended Action |
| Strong Base (>12) | 1M NaOH, NaOMe | SNAr (Cl/Br displacement) | < 1 hour | Avoid completely. Use non-nucleophilic bases. |
| Mild Base (8–10) | K2CO3, Et3N | Slow SNAr / Alkyne oxidation | > 24 hours | Safe for cross-coupling if rigorously degassed. |
| Neutral (~7) | H2O, PBS | None (Stable) | > 6 months | Ideal for long-term storage (neat, inert atm). |
| Mild Acid (4–6) | Sat. NH4Cl | None (Stable) | > 1 week | Safe for reaction quenching and washing. |
| Strong Acid (<2) | 1M HCl, TFA | Acid-catalyzed polymerization | < 2 hours | Avoid completely. Neutralize immediately if used. |
Validated Standard Operating Procedure (SOP)
SOP: pH-Neutral Liquid-Liquid Extraction
To prevent the degradation pathways outlined above, use this self-validating extraction protocol. Every step contains a built-in verification mechanism to ensure chemical integrity.
Step 1: Thermal Arrest Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Lowering the temperature exponentially decreases the kinetic rate of both SNAr and polymerization side-reactions during the critical quenching phase.
Step 2: Buffered Quench (Self-Validating Step) Quench the reaction by the dropwise addition of saturated aqueous NH4Cl. Validation: Before proceeding, spot the aqueous phase on pH indicator paper. Do not proceed to extraction until the pH reads strictly between 6.0 and 7.0. If the solution is too basic, add 5% aqueous citric acid dropwise until neutral.
Step 3: Biphasic Extraction Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 10 mL per mmol of substrate). Keep the extraction funnels away from direct heat or prolonged light exposure.
Step 4: Neutral Wash Wash the combined organic layers with saturated NaCl (brine). Causality: Brine removes residual water and water-soluble impurities without introducing nucleophilic ions or altering the neutral pH of the organic phase.
Step 5: Concentration Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Validation: Ensure the rotary evaporator water bath does not exceed 30 °C. Thermal stress combined with trace impurities can induce alkyne homocoupling. Verify the final product purity via TLC (UV active) against a known standard.
Fig 2: Validated pH-neutral extraction workflow to prevent compound degradation.
Sources
Technical Support Center: Overcoming Poor Solubility of 4-Bromo-2-chloro-6-ethynylpyridine
Welcome to the technical support guide for 4-Bromo-2-chloro-6-ethynylpyridine. This document is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this versatile building block. We will explore the underlying reasons for its poor solubility and provide actionable troubleshooting strategies and detailed protocols to ensure successful reaction outcomes.
Understanding the Challenge: Physicochemical Properties
4-Bromo-2-chloro-6-ethynylpyridine is a highly functionalized heterocyclic compound. Its structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and an ethynyl group, contributes to its unique reactivity profile. However, these same features can lead to poor solubility in common reaction media. The planar, relatively nonpolar aromatic core and the potential for intermolecular interactions can result in high crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 4-Bromo-2-chloro-6-ethynylpyridine is not dissolving in my reaction solvent. What are the initial steps I should take?
A1: The first step is to systematically assess the solubility of the compound in a range of solvents. The principle of "like dissolves like" is a good starting point. Given the compound's structure, solvents with moderate to high polarity that can engage in various intermolecular interactions are often a good choice.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a variety of common organic solvents. Start with small-scale tests (e.g., a few milligrams in 0.5-1.0 mL of solvent).
-
Consider Co-solvents: If solubility in a single solvent is poor, a co-solvent system can be highly effective.[1][2] A mixture of a good solvent with a miscible, less effective solvent can often provide the desired solubility at the reaction temperature.
-
Temperature Adjustment: The solubility of most solids increases with temperature.[3][4] Gently warming the mixture can significantly improve dissolution. However, be mindful of the thermal stability of your compound and other reagents. The effect of temperature on solubility depends on whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat).[5][6] For most organic solids, dissolution is an endothermic process, so increasing the temperature will increase solubility.[3]
Q2: I'm performing a Sonogashira coupling and my starting material is crashing out of solution. What solvent systems are recommended?
A2: Sonogashira couplings are a primary application for this compound. The choice of solvent is critical as it must dissolve the halo-ethynylpyridine, the alkyne coupling partner, the palladium catalyst, the copper co-catalyst (if used), and the base.[7][8]
Recommended Solvent Systems for Sonogashira Coupling:
| Solvent System | Key Advantages | Considerations |
| THF or DMF | Good at solvating a wide range of organic compounds and catalysts.[9] | DMF may require higher temperatures for some reactions. Ensure solvents are anhydrous and degassed to prevent catalyst deactivation.[9] |
| 1,4-Dioxane/Water | Often used in Suzuki-Miyaura couplings and can be adapted for Sonogashira reactions. The aqueous component can help dissolve inorganic bases.[9] | The presence of water may not be suitable for all substrates or catalysts. |
| Toluene or Xylene | Higher boiling points allow for reactions at elevated temperatures. | May not be as effective at dissolving polar starting materials or reagents. |
Expert Insight: For Sonogashira reactions, a common issue is the precipitation of the copper acetylide intermediate. Using a co-solvent like THF or DMF can help maintain a homogeneous solution.[7] Additionally, ensuring the base is well-dissolved is crucial for reaction success.
Q3: Can I use heat to improve the solubility of 4-Bromo-2-chloro-6-ethynylpyridine?
A3: Yes, increasing the temperature is a common and effective method to enhance the solubility of solid compounds.[3][5] The added thermal energy helps to overcome the crystal lattice energy of the solid, allowing the solvent molecules to interact more effectively with the solute.[4]
Protocol for Temperature-Assisted Dissolution:
-
Add the 4-Bromo-2-chloro-6-ethynylpyridine and the chosen solvent to the reaction flask.
-
While stirring, gradually heat the mixture using a water bath or oil bath.
-
Monitor the dissolution of the solid. Do not exceed the boiling point of the solvent or the decomposition temperature of any reaction components.
-
Once the solid has dissolved, you can often cool the reaction to the desired temperature without immediate precipitation. However, be aware that the solution may become supersaturated.
Q4: Are there any formulation strategies I can use if solvent and temperature adjustments are insufficient?
A4: Yes, several formulation strategies can be employed to improve the solubility of poorly soluble compounds.
-
Co-solvents: As mentioned, using a mixture of solvents can be very effective.[1] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][10] The optimal ratio of co-solvents should be determined experimentally.[1]
-
pH Modification: Since 4-Bromo-2-chloro-6-ethynylpyridine contains a basic pyridine nitrogen, adjusting the pH of the medium can influence its solubility.[1] In aqueous or protic media, lowering the pH will lead to the formation of the more soluble pyridinium salt.[1][11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][11]
Q5: How does the choice of solvent affect the reactivity and regioselectivity of my reaction?
A5: The solvent can play a significant role in both the rate and outcome of your reaction. In palladium-catalyzed cross-coupling reactions, the polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[7]
For polyhalogenated pyridines like 4-Bromo-2-chloro-6-ethynylpyridine, the inherent reactivity order of the halogens (I > Br > Cl) generally dictates the site of the initial reaction.[9][12] However, the solvent can modulate this selectivity. Polar solvents can enhance the rate of oxidative addition, which is often the rate-limiting step.[7]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To identify a suitable solvent or co-solvent system for 4-Bromo-2-chloro-6-ethynylpyridine.
Materials:
-
4-Bromo-2-chloro-6-ethynylpyridine
-
A selection of organic solvents (e.g., THF, DMF, 1,4-dioxane, toluene, acetonitrile, ethanol)
-
Small vials with caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Weigh approximately 5 mg of 4-Bromo-2-chloro-6-ethynylpyridine into several labeled vials.
-
To each vial, add 0.5 mL of a different solvent.
-
Cap the vials and vortex for 30 seconds.
-
Observe and record the degree of dissolution at room temperature (e.g., completely soluble, partially soluble, insoluble).
-
For solvents where the compound is not fully soluble, gently warm the vial to 40-50 °C and observe any changes in solubility.
-
If a single solvent is not effective, try mixtures of the more promising solvents (co-solvents).
Protocol 2: General Procedure for a Sonogashira Coupling Reaction
Objective: To provide a starting point for performing a Sonogashira coupling with 4-Bromo-2-chloro-6-ethynylpyridine.
Materials:
-
4-Bromo-2-chloro-6-ethynylpyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)[9]
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-chloro-6-ethynylpyridine (1.0 eq), the palladium catalyst (e.g., 0.03 eq), and CuI (e.g., 0.05 eq).[9]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne (e.g., 1.2 eq) and the base (e.g., 3.0 eq).[9]
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.
-
Upon completion, work up the reaction as appropriate for your specific product.
Visualizations
Caption: A decision tree for troubleshooting solubility issues.
Caption: A typical workflow for a Sonogashira coupling reaction.
References
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
- Azevedo, A. M., et al. (1997). Cosolvent-induced adsorption and desorption of serum proteins on an amphiphilic mercaptomethylene pyridine-derivatized agarose gel.
- Al-Akayleh, F., et al. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Drug Delivery Science and Technology, 63, 102454.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Vaia. (n.d.). Temperature influences solubility. Does temperature have the same effect on all substances? Justify your answer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols.
- Keefer, R. M., & Andrews, L. J. (1956). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of the American Chemical Society, 78(15), 3637–3641.
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Stack Exchange. (2016, May 27). Why does the solubility of some salts decrease with temperature? Retrieved from [Link]
-
ScienceMadness Discussion Board. (2007, September 8). Potential Sonogashira Reaction Problems? Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
-
ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
- Wang, D., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(40), 17094–17100.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
- El-Faham, A., et al. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(46), 26316–26343.
- McNally, A., et al. (2022). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Science, 378(6620), 643-648.
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Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of Palladium and Copper Systems for 4-Bromo-2-chloro-6-ethynylpyridine Coupling
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores the continuous need for efficient and selective synthetic methodologies for its derivatization.[1] The polyfunctionalized building block, 4-Bromo-2-chloro-6-ethynylpyridine, represents a particularly valuable intermediate, offering multiple, distinct reaction sites for sequential chemical modifications. The terminal alkyne at the C6 position is a prime handle for carbon-carbon bond formation through cross-coupling reactions, a fundamental transformation in organic synthesis.
The Sonogashira reaction, a palladium and copper co-catalyzed process, is the preeminent method for coupling terminal alkynes with aryl or vinyl halides.[2] Its reliability, mild reaction conditions, and broad functional group tolerance have cemented its status as a go-to methodology.[3] However, the high cost and potential toxicity of palladium have driven significant research into alternatives, with copper emerging as a promising candidate due to its low cost, abundance, and unique catalytic properties. While copper has a long history in alkyne homocoupling (Glaser coupling), its application in direct cross-coupling with aryl halides presents a different set of challenges.
This guide provides a detailed, objective comparison of the efficiency of palladium-based and copper-based catalytic systems for the coupling of 4-Bromo-2-chloro-6-ethynylpyridine. We will delve into the mechanistic underpinnings of each system, present standardized experimental protocols, and analyze their performance based on key metrics such as yield, selectivity, and operational simplicity, providing researchers with the critical data needed to make informed decisions in their synthetic endeavors.
Part 1: Mechanistic Foundations of Alkyne Coupling
A fundamental understanding of the catalytic cycles is crucial to appreciating the strengths and limitations of each metallic system. The Pd/Cu co-catalyzed Sonogashira reaction operates through two interconnected, yet distinct, catalytic cycles.
1.1 The Palladium/Copper Sonogashira Cycle
The broadly accepted mechanism for the Sonogashira coupling involves a synergistic interplay between palladium and copper.[4]
-
Palladium Cycle: The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the aryl-halide bond (in this case, the C-Br bond of the pyridine). This forms a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This step is critical as it increases the nucleophilicity of the alkyne.[5]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]
1.2 The Copper-Catalyzed Homocoupling (Glaser) Cycle
While copper-catalyzed cross-coupling of aryl halides is an area of active research, it is not as established or efficient as the Sonogashira reaction.[7] Often, these reactions require harsher conditions or specialized ligands. The most classic and well-understood copper-catalyzed alkyne reaction is the Glaser homocoupling, which provides mechanistic insight into copper's reactivity.
-
Deprotonation: A base deprotonates the terminal alkyne.
-
Acetylide Formation: The resulting acetylide anion coordinates with a Cu(I) species.
-
Oxidation: The Cu(I) acetylide is oxidized to a Cu(II) species, often by an external oxidant like O₂.
-
Reductive Elimination: Two Cu(II) acetylide intermediates undergo reductive elimination to form the symmetrical di-yne (homocoupled product) and regenerate the Cu(I) catalyst.
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add 4-Bromo-2-chloro-6-ethynylpyridine, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%). [8]3. Solvent and Base: Add anhydrous, degassed THF via syringe, followed by triethylamine (2.0 equiv). Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add the terminal alkyne coupling partner (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-20 hours). [9]6. Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with aqueous NH₄Cl solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-alkynyl-6-ethynylpyridine.
2.2 Protocol: Copper-Catalyzed Coupling (Illustrative)
Achieving a direct, high-yield cross-coupling of 4-Bromo-2-chloro-6-ethynylpyridine using only a copper catalyst is challenging and often results in homocoupling. The protocol below is representative of conditions often explored for copper-catalyzed C-N or C-O bond formation (Ullmann-type reactions), which can sometimes be adapted for C-C coupling, albeit with lower efficiency than palladium systems. [10] Materials:
-
4-Bromo-2-chloro-6-ethynylpyridine (1.0 equiv)
-
Coupling Partner (e.g., a highly activated nucleophile)
-
Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O) (10-20 mol%) [7]* Ligand (e.g., 1,10-Phenanthroline or an N,N'-diamine) (20-40 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 equiv)
-
High-boiling point solvent (e.g., DMSO, DMF, or Dioxane)
Procedure:
-
Setup: To a sealable reaction tube, add 4-Bromo-2-chloro-6-ethynylpyridine, CuI (10 mol%), the chosen ligand (20 mol%), and K₃PO₄ (2.0 equiv).
-
Reagent Addition: Add the coupling partner and anhydrous DMSO.
-
Reaction: Seal the tube and heat the reaction mixture to a high temperature (typically 110-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions often require extended times (12-48 hours).
-
Work-up and Purification: Follow a similar aqueous work-up and chromatographic purification procedure as described in the Sonogashira protocol. Note: Significant formation of the homocoupled di-yne byproduct is highly probable under these conditions.
Part 3: Comparative Performance Data
The table below summarizes the expected performance of each catalytic system for the coupling of 4-Bromo-2-chloro-6-ethynylpyridine, based on established principles and data from analogous systems.
| Parameter | Pd/Cu Sonogashira System | Copper-Only System |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | CuI / 1,10-Phenanthroline |
| Catalyst Loading | Pd: 1-5 mol%, Cu: 2-5 mol% [8] | 10-20 mol% or higher [7] |
| Reaction Temp. | Room Temp. to 60 °C [8][9] | 110-140 °C or higher |
| Reaction Time | 2 - 20 hours [9] | 12 - 48 hours |
| Typical Yield | >85% (often >95%) [8] | Highly variable, often <50% for cross-coupling |
| Selectivity | High for cross-coupling | Low; significant homocoupling byproduct |
| Functional Groups | High tolerance | Moderate tolerance; sensitive groups may degrade |
| Cost & Toxicity | High (due to Palladium) | Low |
| Operational Ease | Straightforward, well-established [3] | Requires optimization, harsh conditions |
Part 4: In-Depth Discussion and Analysis
Efficiency and Yield: The data unequivocally favors the Pd/Cu co-catalyzed Sonogashira reaction. It is a highly developed and optimized transformation that consistently delivers high to quantitative yields for the cross-coupling of aryl bromides with terminal alkynes. [11]In contrast, a copper-only system struggles to facilitate the key oxidative addition step with the aryl bromide, leading to sluggish reaction rates and a dominant side reaction: the homocoupling of the terminal alkyne. [12] Selectivity: For a polyhalogenated substrate like 4-Bromo-2-chloro-6-ethynylpyridine, selectivity is paramount. The Sonogashira reaction offers exquisite control. The reactivity of the C-X bond towards palladium-catalyzed coupling follows the trend I > Br > OTf > Cl. [13]This allows for selective coupling at the C-Br bond while leaving the less reactive C-Cl bond untouched for subsequent functionalization. Copper-catalyzed systems lack this well-defined selectivity and the harsh conditions required can lead to a mixture of products.
Reaction Conditions: The ability to perform the Sonogashira reaction at or near room temperature is a significant advantage. [2]It preserves thermally sensitive functional groups and simplifies the experimental setup. Copper-catalyzed cross-coupling reactions almost invariably require high temperatures to drive the reaction forward, which limits their substrate scope and can lead to decomposition. [7] Cost and Sustainability: This is the primary domain where copper holds a theoretical advantage. Palladium is a precious metal, making it expensive and a concern for large-scale industrial synthesis. [14]Copper is orders of magnitude cheaper and less toxic. This economic driver is the main impetus for research into copper-catalyzed alternatives. However, the current performance gap means that for high-value applications like pharmaceutical synthesis, the reliability and efficiency of palladium often outweigh the cost considerations.
Conclusion and Future Outlook
For the specific task of coupling a terminal alkyne to the C-4 position of 4-Bromo-2-chloro-6-ethynylpyridine, the Palladium/Copper co-catalyzed Sonogashira reaction is unequivocally the more efficient and reliable method. Its mild conditions, high yields, excellent functional group tolerance, and predictable selectivity make it the authoritative choice for researchers in drug development and materials science.
While copper catalysis offers a compelling vision of lower-cost and more sustainable chemistry, its practical application for this specific transformation remains a significant challenge. The primary obstacle is the propensity for alkyne homocoupling and the kinetic difficulty of achieving efficient cross-coupling with less reactive aryl halides like bromides and chlorides.
The future of this field will likely focus on the development of novel ligand scaffolds for copper that can stabilize catalytic intermediates, promote the desired cross-coupling pathway, and suppress homocoupling, potentially allowing these reactions to proceed under milder conditions. Until such a breakthrough is achieved, the Sonogashira reaction will remain the gold standard for this critical C-C bond formation.
References
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
- ResearchGate. (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.
- PubMed. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process.
- Royal Society of Chemistry. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- National Institutes of Health. (n.d.). Copper-catalyzed selective hydroamination reactions of alkynes.
- R Discovery. (2022). Theoretical Study on the Catalytic Mechanism of Copper with Various Valence for the Terminal Alkyne Coupling Reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2025). Alkynylcopper(I) polymers and their use in a mechanistic study of alkyne–azide click reactions.
- BenchChem. (n.d.). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6.
- National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- MDPI. (2025). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
- Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- BenchChem. (n.d.). Application Notes and Protocols for the Copper-Catalyzed Synthesis of Trisubstituted Pyridines.
- National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- Sci-Hub. (n.d.). Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions.
- Beilstein Journals. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions.
- Organic-Chemistry.org. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides.
- National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- ResearchGate. (2025). (PDF) Copper-Catalyzed Coupling Reactions.
- ScienceDirect. (2025). Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
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Unambiguous Structural Elucidation of 4-Bromo-2-chloro-6-ethynylpyridine Derivatives: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic building blocks where regiochemical assignment is non-trivial. 4-Bromo-2-chloro-6-ethynylpyridine (CAS 1256789-66-8)[1] and its derivatives are prime examples. Featuring three distinct functional handles—a bromine atom, a chlorine atom, and a terminal alkyne—these scaffolds are invaluable for orthogonal cross-coupling and click chemistry. However, verifying the exact placement of the halogens (e.g., distinguishing the 4-bromo-2-chloro isomer from the 2-bromo-4-chloro isomer) requires a rigorous, self-validating analytical workflow.
This guide objectively compares the utility of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) in elucidating these structures. It provides the underlying causality for each experimental choice and robust protocols for implementation.
Section 1: Comparative Evaluation of Analytical Modalities
No single analytical technique provides a complete structural picture. To build a self-validating dataset, we must compare and combine their specific strengths.
Table 1: Comparative Performance of Spectroscopic Techniques for Halogenated Ethynylpyridines
| Technique | Primary Structural Data | Regiochemical Resolution | Halogen Differentiation | Sensitivity |
| 1D ¹H/¹³C NMR | Proton/Carbon environments | Low (Isomers look similar) | Moderate (Inferred via shift) | Moderate |
| 2D NMR (HMBC) | Through-bond connectivity | High (Definitive) | Low (Indirect) | Low |
| LC-HRMS | Exact mass & Isotopic ratio | None | High (Definitive) | High |
| ATR-FTIR | Functional group vibrations | None | None | Moderate |
Section 2: High-Resolution Mass Spectrometry (HRMS) – Elemental Validation
The Causality: While exact mass confirms the empirical formula, it is the isotopic distribution that definitively proves the presence and ratio of the halogens. Bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br, while chlorine exists as a ~3:1 ratio of ³⁵Cl and ³⁷Cl[2]. For a molecule containing exactly one bromine and one chlorine atom, the convolution of these probabilities yields a highly specific M, M+2, and M+4 cluster[3].
The calculation follows the polynomial expansion: (0.75 + 0.25x)(0.50 + 0.50x).
-
M (³⁵Cl, ⁷⁹Br): 0.75 × 0.50 = 0.375
-
M+2 (³⁷Cl, ⁷⁹Br + ³⁵Cl, ⁸¹Br): (0.25 × 0.50) + (0.75 × 0.50) = 0.500
-
M+4 (³⁷Cl, ⁸¹Br): 0.25 × 0.50 = 0.125
This yields a theoretical relative intensity ratio of 3 : 4 : 1 .
Table 2: Expected HRMS Isotopic Abundance
| Ion Species | Halogen Isotopes | Theoretical Relative Abundance |
| M | ³⁵Cl, ⁷⁹Br | ~75% (Normalized to M+2) |
| M+2 | ³⁷Cl, ⁷⁹Br & ³⁵Cl, ⁸¹Br | 100% (Base Peak of Cluster) |
| M+4 | ³⁷Cl, ⁸¹Br | ~25% (Normalized to M+2) |
Protocol 1: LC-HRMS Acquisition Method
-
Sample Preparation: Dissolve the derivative in LC-MS grade acetonitrile to a concentration of 1 µg/mL.
-
Chromatography: Utilize a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Ionization: Electrospray Ionization (ESI) in positive mode. Halogenated pyridines ionize efficiently as [M+H]⁺.
-
Mass Analyzer: Orbitrap or Q-TOF set to a resolution of ≥ 60,000 at m/z 200.
-
Validation Check: Extract the ion chromatogram for the exact mass. Verify that the isotopic cluster matches the theoretical 3:4:1 ratio within a 5% error margin.
Section 3: Nuclear Magnetic Resonance (NMR) – Regiochemical Assignment
The Causality: HRMS cannot distinguish between positional isomers. The ¹H NMR of 4-bromo-2-chloro-6-ethynylpyridine will show two aromatic protons (H-3 and H-5) as doublets with a small meta-coupling constant (~1.5 Hz), plus the terminal alkyne proton. To assign which proton is which, we must rely on ¹³C NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation)[4].
The terminal alkyne proton is three bonds away from the C-6 pyridine carbon. An HMBC experiment optimized for long-range coupling (³JCH ≈ 8 Hz) will show a strong cross-peak from the alkyne proton to C-6, anchoring the molecule's orientation. From there, H-5 will show a ³JCH correlation to C-6, allowing us to walk around the ring and confirm the placements of the halogens based on the distinct ¹³C shifts of C-Cl vs. C-Br.
Table 3: Diagnostic NMR Signals and HMBC Correlations
| Nucleus / Position | Expected Chemical Shift | Key HMBC Correlations (³JCH) |
| Terminal Alkyne (¹H) | ~3.2 - 3.5 ppm | Pyridine C-6, Alkyne internal carbon |
| Pyridine H-5 (¹H) | ~7.4 - 7.6 ppm | Pyridine C-6, C-3 |
| Pyridine H-3 (¹H) | ~7.5 - 7.8 ppm | Pyridine C-2 (Cl), C-4 (Br) |
Protocol 2: 1D and 2D NMR Acquisition
-
Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃. Ensure the solvent is free of residual water or acid, which can shift pyridine signals via hydrogen bonding or protonation[5].
-
¹H NMR: Acquire at ≥ 400 MHz. Use a 30° pulse, 2-second relaxation delay, and 16 scans. Ensure high digital resolution to resolve the ~1.5 Hz meta-coupling.
-
¹³C{¹H} NMR: Acquire with a 2-second relaxation delay and at least 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C-2, C-4, C-6).
-
2D HMBC: Set the long-range coupling constant (JCH) to 8 Hz. Map the 3-bond correlations from the alkyne proton to unambiguously orient the ring system.
Section 4: Orthogonal Verification via ATR-FTIR
The Causality: While NMR provides connectivity, the terminal alkyne signal can sometimes be ambiguous if the proton undergoes rapid exchange or broadening. FTIR provides orthogonal, instantaneous confirmation of the functional groups. The terminal alkyne C≡C stretch is sharp and distinct, completely separated from the aromatic ring vibrations.
Protocol 3: ATR-FTIR Analysis
-
Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 1-2 mg of the solid 4-bromo-2-chloro-6-ethynylpyridine directly onto the crystal. Apply consistent pressure using the anvil.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
-
Validation Check: Identify the diagnostic peaks at ~3300 cm⁻¹ (sharp, sp ≡C-H stretch) and ~2110 cm⁻¹ (sharp, C≡C stretch).
Analytical Workflow Visualization
To synthesize this guide, the following logical workflow dictates how these three techniques interact to form a self-validating structural proof.
Multimodal spectroscopic workflow for the structural elucidation of halogenated ethynylpyridines.
References
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Chemistry Steps. "Isotopes in Mass Spectrometry". Chemistry Steps. [Link]
-
Fluorine Notes. "NMR spectral characteristics of fluorocontaining pyridines". Fluorine Notes. [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics. [Link]
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Evaluating the Biological Activity of Novel Compounds Derived from 4-Bromo-2-chloro-6-ethynylpyridine: A Comparative Guide
For researchers, medicinal chemists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. The substituted pyridine core, a privileged structure in medicinal chemistry, continues to be a focal point of these efforts.[1] This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel compounds derived from the versatile building block, 4-Bromo-2-chloro-6-ethynylpyridine. By leveraging its distinct reactive sites, a diverse library of compounds can be generated and screened for potential therapeutic applications, particularly in oncology.
This document will detail the synthetic pathways to create distinct classes of molecules from this starting material, provide step-by-step protocols for their biological evaluation, and offer a framework for comparing their activities. The focus will be on anticancer properties, a field where pyridine derivatives have shown considerable promise.[2][3][4][5][6]
The Strategic Value of the 4-Bromo-2-chloro-6-ethynylpyridine Scaffold
The unique trifunctional nature of 4-Bromo-2-chloro-6-ethynylpyridine makes it an exceptionally valuable starting material in medicinal chemistry. Each of its substituents offers a handle for distinct and selective chemical transformations, allowing for the systematic generation of a diverse range of derivatives.
-
The Ethynyl Group: This terminal alkyne is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][4][5] This reaction allows for the facile introduction of a 1,2,3-triazole ring, a moiety known to be present in numerous biologically active compounds.[2][3][4][5][6]
-
The Bromo and Chloro Groups: These halogen atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings.[7][8] The differential reactivity of the C-Br and C-Cl bonds can potentially allow for regioselective functionalization.
Synthetic Strategies for Generating Compound Libraries
Two primary synthetic avenues can be explored to generate distinct libraries of compounds from 4-Bromo-2-chloro-6-ethynylpyridine for comparative biological evaluation.
Strategy 1: Derivatization via Click Chemistry
The ethynyl group serves as a handle for the introduction of a triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for creating a diverse library of compounds. The general workflow is as follows:
Caption: Workflow for synthesizing triazole derivatives via click chemistry.
Strategy 2: Derivatization via Sonogashira Coupling
The bromo and chloro substituents on the pyridine ring can be functionalized using palladium-catalyzed Sonogashira cross-coupling reactions with various terminal alkynes. This allows for the introduction of a wide range of alkynyl moieties, further expanding the chemical diversity of the synthesized library.
Caption: Workflow for synthesizing alkyne derivatives via Sonogashira coupling.
Comparative Biological Evaluation: A Hierarchical Approach
A systematic and hierarchical approach to biological evaluation is crucial for efficiently identifying promising lead compounds. This typically begins with broad cytotoxicity screening, followed by more detailed mechanism-of-action studies.
In Vitro Cytotoxicity Screening
The initial step is to assess the ability of the synthesized compounds to inhibit the proliferation of various human cancer cell lines. A diverse panel of cell lines is recommended to evaluate the spectrum of activity.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound ID | Derivative Class | Cancer Cell Line 1 (e.g., MCF-7) | Cancer Cell Line 2 (e.g., A549) | Cancer Cell Line 3 (e.g., HCT116) |
| Control | Doxorubicin | 0.5 | 0.8 | 0.6 |
| TRI-01 | Triazole | 12.5 | 15.2 | 10.8 |
| TRI-02 | Triazole | 5.2 | 8.1 | 6.5 |
| SON-01 | Sonogashira Product | 25.1 | 30.5 | 22.3 |
| SON-02 | Sonogashira Product | 10.8 | 14.3 | 11.9 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action Studies: Apoptosis Induction
Compounds that exhibit significant cytotoxicity should be further investigated to determine their mechanism of action. One common mechanism of anticancer drugs is the induction of apoptosis (programmed cell death).
Table 2: Hypothetical Comparative Apoptosis Induction
| Compound ID | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Control | 2.5 | 1.8 | 4.3 |
| TRI-02 | 25.8 | 15.3 | 41.1 |
| SON-02 | 15.2 | 8.9 | 24.1 |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Target Identification and Validation: Kinase Inhibition Assays
Given that many pyridine-based compounds act as kinase inhibitors, it is pertinent to screen promising candidates against a panel of cancer-related kinases.[7]
Table 3: Hypothetical Comparative Kinase Inhibition Data (IC50 in nM)
| Compound ID | Kinase 1 (e.g., EGFR) | Kinase 2 (e.g., VEGFR2) | Kinase 3 (e.g., SRC) |
| Control | Sunitinib | 10 | 50 |
| TRI-02 | 25 | 80 | 500 |
| SON-02 | 150 | 200 | >1000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, a substrate peptide, and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits kinase activity by 50%.
Structure-Activity Relationship (SAR) and Lead Optimization
The comparative data generated from these assays will be instrumental in establishing a structure-activity relationship (SAR). By analyzing how different R-groups introduced via click chemistry or Sonogashira coupling affect the biological activity, researchers can make informed decisions for the next round of synthesis and optimization.
Caption: Iterative cycle of synthesis, screening, and optimization.
Conclusion
The 4-Bromo-2-chloro-6-ethynylpyridine scaffold presents a rich platform for the discovery of novel bioactive compounds. By employing strategic synthetic methodologies such as click chemistry and Sonogashira coupling, a diverse library of derivatives can be efficiently generated. A systematic and comparative biological evaluation, as outlined in this guide, will enable the identification of promising lead candidates and the elucidation of key structure-activity relationships, ultimately paving the way for the development of new therapeutic agents.
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Ben-Abdelmlek, A., Gaied, M. E., Al-qahtani, A. A., Al-misshal, R. I., Al-otaibi, L. M., Al-zoghaibi, M. A., ... & Râşid, O. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7232. [Link]
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Vala, D. P., Miller, A. D., Atmasidha, A., Parmar, M. P., Patel, C. D., Upadhyay, D. B., ... & Patel, H. M. (2024). Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities. PubMed, 38782068. [Link]
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Navigating the Pyridine Synthon Landscape: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-ethynylpyridine
For the modern medicinal chemist and process scientist, the pyridine core is a privileged scaffold, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. The strategic selection of building blocks for the de novo synthesis of highly functionalized pyridines is therefore a critical decision in any drug discovery or development campaign. 4-Bromo-2-chloro-6-ethynylpyridine stands as a valuable, albeit specialized, synthon, providing a trifecta of reactive handles for sequential, site-selective functionalization. However, its availability, cost, and the specific demands of a synthetic route may necessitate the exploration of alternative building blocks. This guide provides an in-depth comparison of alternative synthons and methodologies for the construction of substituted pyridines, with a focus on practicality, modularity, and the ability to generate structural diversity.
The Incumbent: Understanding the Utility of 4-Bromo-2-chloro-6-ethynylpyridine
4-Bromo-2-chloro-6-ethynylpyridine is a potent building block due to its differentiated reactivity. The terminal alkyne is a versatile functional group for participating in various cycloaddition and transition-metal-catalyzed reactions to form the pyridine core. Subsequently, the bromo and chloro substituents can be selectively functionalized through cross-coupling reactions, with the C-Br bond being more reactive than the C-Cl bond, allowing for a programmed introduction of substituents. Any viable alternative must, therefore, offer a comparable level of synthetic flexibility.
I. The [3+3] Cycloaddition Approach: Enamines and Their Partners
One of the most powerful and modular strategies for pyridine synthesis is the [3+3] cycloaddition, where a three-carbon, nitrogen-containing fragment (the enamine or its equivalent) is combined with a three-carbon electrophilic partner. This approach offers a high degree of control over the final substitution pattern.
A. The Bohlmann-Rahtz Pyridine Synthesis: A Classic Reimagined
The Bohlmann-Rahtz synthesis is a classic and reliable method for preparing 2,3,6-trisubstituted pyridines.[1][2][3][4] It involves the Michael addition of an enamine to an ethynyl ketone, followed by a cyclodehydration. The key building blocks here are the enamine and the ethynyl ketone, which can be varied to achieve a wide range of pyridine products.
Key Building Blocks:
-
Enamines: Derived from the condensation of a ketone or aldehyde with a secondary amine (e.g., pyrrolidine, morpholine). The substitution pattern of the enamine dictates the substituents at the 4- and 5-positions of the resulting pyridine.
-
Ethynyl Ketones: These provide the C2, C3, and a substituent at the C6 position of the pyridine ring.
Advantages:
-
High Regiocontrol: The reaction proceeds with a predictable regiochemical outcome.
-
Readily Available Starting Materials: Enamines and ethynyl ketones can be prepared from a wide variety of commercially available precursors.
-
One-Pot Procedures: Modern modifications allow for one-pot syntheses, avoiding the isolation of the intermediate aminodiene.[5]
Limitations:
-
Harsh Conditions: The classical cyclodehydration step often requires high temperatures. However, acid catalysis can lower the required temperature.[3]
-
Limited to Trisubstituted Pyridines: The classical Bohlmann-Rahtz synthesis typically yields 2,3,6-trisubstituted pyridines.
Comparative Data: Bohlmann-Rahtz Pyridine Synthesis
| Enamine Precursor | Ethynyl Ketone | Conditions | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic acid, Toluene, reflux | 85 | [6] |
| 1-(Cyclohex-1-en-1-yl)pyrrolidine | But-3-yn-2-one | EtOH, AcOH, 120 °C (microwave) | 86 | [7] |
| 3-Aminocrotononitrile | 1-(Thiophen-2-yl)prop-2-yn-1-one | EtOH, reflux | 92 | [5] |
B. Organocatalyzed [3+3] Cycloaddition of Enamines and α,β-Unsaturated Aldehydes
A more recent and milder approach to polysubstituted pyridines involves the organocatalyzed formal [3+3] cycloaddition of enamines with α,β-unsaturated aldehydes or ketones.[8] This method provides access to tri- or tetrasubstituted pyridines under mild conditions.
Key Building Blocks:
-
Enamines: Similar to the Bohlmann-Rahtz synthesis, these are derived from ketones and secondary amines.
-
α,β-Unsaturated Aldehydes/Ketones: These serve as the three-carbon electrophilic partner.
Advantages:
-
Mild Reaction Conditions: The use of organocatalysts allows the reaction to proceed at or near room temperature.
-
Broad Substrate Scope: A wide variety of functional groups are tolerated on both the enamine and the unsaturated carbonyl partner.
-
Scalability: The method has been demonstrated on a large scale.[8]
Limitations:
-
Regioselectivity can be an issue with certain substitution patterns on the enamine and the unsaturated carbonyl.
Experimental Protocol: Organocatalyzed [3+3] Pyridine Synthesis [8]
-
To a solution of the ketone (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in a suitable solvent (e.g., CH2Cl2) is added a secondary amine catalyst (e.g., pyrrolidine, 20 mol%) and a cocatalyst (e.g., FeCl3, 10 mol%).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent.
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired substituted pyridine.
II. Transition-Metal Catalyzed Annulations: A Modern and Modular Approach
Transition-metal catalysis has revolutionized pyridine synthesis, offering highly efficient and modular routes to complex pyridine structures from simple, acyclic precursors. These methods often exhibit high functional group tolerance and allow for the construction of substitution patterns that are difficult to access through classical methods.
A. Rhodium-Catalyzed Annulation of α,β-Unsaturated Ketoximes and Alkynes
A powerful method for the synthesis of highly substituted pyridines involves the rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated ketoximes with alkynes.[9][10] In this reaction, the N-O bond of the oxime acts as an internal oxidant.
Key Building Blocks:
-
α,β-Unsaturated Ketoximes: These can be readily prepared from the corresponding α,β-unsaturated ketones.
-
Alkynes: Both terminal and internal alkynes can be used, providing a high degree of flexibility in the substitution pattern of the final pyridine.
Advantages:
-
High Atom Economy: The reaction is highly atom-economical, with the only byproduct being water.
-
Excellent Regioselectivity: The use of specific ligands can control the regioselectivity of the alkyne insertion.[10]
-
Mild Reaction Conditions: The reactions are typically run at moderate temperatures.
Limitations:
-
Catalyst Cost: Rhodium catalysts can be expensive.
-
Alkyne Homocoupling: A potential side reaction is the homocoupling of terminal alkynes.[9]
Workflow for Rhodium-Catalyzed Pyridine Synthesis
Caption: Rhodium-catalyzed synthesis of pyridines.
B. Vinyl Triflates as Alkyne Surrogates in Cross-Coupling Cascades
Vinyl triflates are highly versatile building blocks in organic synthesis due to the excellent leaving group ability of the triflate group.[11][12][13][14][15][16][17] They can be considered as synthetic equivalents of alkynes in certain cycloaddition and cross-coupling reactions. While not a direct de novo pyridine synthesis in the same vein as the other methods, their use in sequential cross-coupling reactions to build up a pyridine precursor offers a powerful alternative strategy.
Key Building Blocks:
-
Vinyl Triflates: Readily prepared from ketones or 1,3-dicarbonyl compounds.[13]
-
Organoboron Reagents (for Suzuki Coupling): A vast number of boronic acids and esters are commercially available.
-
Amines (for Buchwald-Hartwig amination): A wide range of primary and secondary amines can be used.
Advantages:
-
High Functional Group Tolerance: Palladium-catalyzed cross-coupling reactions are known for their broad functional group compatibility.
-
Stereospecificity: The geometry of the vinyl triflate is often retained in the product.
-
Commercial Availability: A growing number of vinyl triflates are commercially available.
Limitations:
-
Multi-step Sequences: Building a pyridine ring using this strategy will likely involve multiple steps.
-
Cost of Triflating Agents: Triflic anhydride can be expensive.
Comparative Data: Reactivity of Vinyl Triflates in Suzuki-Miyaura Coupling [11]
| Vinyl Triflate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1-Cyclohexenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 |
| N-Boc-ε-caprolactam triflate | (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | THF/H₂O | 88 |
| 3-Triflyloxy-2-cyclohexen-1-one | 2-Furylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 92 |
III. Inverse-Electron-Demand Diels-Alder Reactions: The Boger Synthesis
The Boger pyridine synthesis is a powerful cycloaddition approach that utilizes an inverse-electron-demand Diels-Alder reaction between a 1,2,4-triazine and an electron-rich dienophile, typically an enamine or an ynamine.[18][19] This method is particularly useful for accessing pyridines with substitution patterns that are difficult to obtain through other methods.
Key Building Blocks:
-
1,2,4-Triazines: These serve as the azadiene component. They can be substituted with various functional groups.
-
Enamines/Ynamines: These are the electron-rich dienophiles. The choice of enamine or ynamine determines the substituents at the 5- and 6-positions of the resulting pyridine.
Advantages:
-
Access to Highly Substituted Pyridines: This method allows for the synthesis of tetra- and penta-substituted pyridines.
-
Predictable Regioselectivity: The cycloaddition generally proceeds with high regioselectivity.
-
Mild Conditions: The reaction can often be carried out at or below room temperature.
Limitations:
-
Synthesis of 1,2,4-Triazines: The synthesis of substituted 1,2,4-triazines can sometimes be challenging.
-
Limited Commercial Availability of diverse 1,2,4-triazines.
Reaction Scheme: Boger Pyridine Synthesis
Caption: The Boger synthesis of pyridines.
Conclusion: Choosing the Right Building Block for the Job
The choice of a building block for pyridine synthesis is a strategic decision that depends on the desired substitution pattern, the required scale of the synthesis, and the overall synthetic strategy. While 4-Bromo-2-chloro-6-ethynylpyridine offers a direct route to a specific class of highly functionalized pyridines, the alternative strategies outlined in this guide provide a broader and more flexible toolkit for the modern synthetic chemist.
-
For modularity and access to a wide range of substitution patterns , the [3+3] cycloaddition strategies are excellent choices, with the modern organocatalyzed variants offering milder conditions.
-
For atom economy and the construction of highly complex pyridines , transition-metal-catalyzed annulations of simple acyclic precursors are at the forefront of synthetic innovation.
-
For accessing unique and highly substituted pyridine cores , the Boger inverse-electron-demand Diels-Alder synthesis remains a powerful and often underutilized tool.
-
The use of vinyl triflates in sequential cross-coupling reactions provides a robust, albeit more linear, approach to building up pyridine precursors with a high degree of functional group tolerance.
By understanding the strengths and limitations of each of these alternative building blocks and their associated methodologies, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns in the pursuit of novel therapeutics and functional materials.
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Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2068–2076. [Link][7]
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Hua, R., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6611. [Link][35]
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Lam, H. W., & Wilden, J. D. (2009). A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link][36]
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Trost, B. M., & Sorum, M. T. (2011). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. PMC. [Link][39]
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Boger, D. L., & Schüle, G. (1997). Synthesis of Acyclic Precursors to (3S,4S)-4-Hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic Acid and Incorporation into a Luzopeptin/Quinoxapeptin Dipeptide. Figshare. [Link][14]
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Pérez-Gómez, A., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis, 11(13), 7948–7991. [Link][41]
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- 22. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
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- 42. Pyridinic Nanographenes by Novel Precursor Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Coupling at the 4-Position: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) bonds on heterocyclic scaffolds is a cornerstone of modern synthesis. The 4-position of aromatic and heteroaromatic rings is a frequent point of modification, offering a vector for tuning the pharmacological and physicochemical properties of a molecule. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as titans for their reliability and broad substrate scope. This guide provides an in-depth, objective comparison of these two powerful methods when applied to the often-challenging 4-position, grounded in mechanistic principles and practical, field-proven insights.
The Strategic Importance of the 4-Position
Functionalization at the 4-position of a six-membered ring, such as a pyridine or a substituted benzene, can profoundly influence a molecule's interaction with its biological target. This position often projects into solvent-exposed regions of a binding pocket, providing an opportunity to introduce substituents that can enhance potency, improve solubility, or modulate metabolic stability. The choice of the synthetic method to forge this critical C-C bond is therefore not merely a tactical decision but a strategic one that can impact the entire discovery and development timeline.
Mechanistic Overview: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that share a common catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The fundamental distinction between the two lies in the nature of the organometallic reagent and, consequently, the mechanism of the transmetalation step.[2]
The Suzuki-Miyaura Coupling: A Base-Activated Boron
The Suzuki coupling employs an organoboron reagent, typically a boronic acid or a boronate ester.[2] A key feature of the Suzuki reaction is the requirement for a base to activate the organoboron species.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[2]
The Stille Coupling: A Neutral Tin Partner
The Stille coupling utilizes an organostannane (organotin) reagent.[3] A significant advantage of the Stille reaction is that it often proceeds under neutral conditions, as the organostannane is sufficiently reactive to undergo transmetalation without the need for base activation.[4] This can be a critical advantage when working with base-sensitive substrates.[5]
Visualizing the Catalytic Cycles
To better understand the mechanistic nuances, the catalytic cycles for both reactions are depicted below.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2-chloro-6-ethynylpyridine
Handling 4-Bromo-2-chloro-6-ethynylpyridine (CAS 1256789-66-8) requires a rigorous, safety-first approach. As a specialized heterocyclic building block, this molecule presents a dual-threat profile: it combines the toxicological hazards of a halogenated pyridine with the extreme chemical reactivity of a terminal alkyne.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the causality behind these hazards, researchers can implement self-validating protocols that ensure absolute safety and logistical efficiency during drug development and synthetic workflows.
Mechanistic Hazard Profile
To design an effective safety protocol, we must first deconstruct the molecule's reactive nodes:
-
The Halogenated Pyridine Core: Halogenated pyridines are highly lipophilic, allowing them to rapidly permeate standard laboratory gloves and absorb through the skin[1]. They act as severe dermal, ocular, and respiratory irritants.
-
The Terminal Alkyne Node: The terminal C-H bond is highly acidic. When exposed to heavy metals (such as copper, silver, or mercury) or strong bases, it undergoes deprotonation to form heavily nucleophilic and profoundly shock-sensitive metal acetylides[2]. Drying these acetylides can lead to violent, unprovoked detonations[3].
Table 1: Quantitative Physical & Hazard Data Summary
| Property / Hazard | Value / Description | Operational Implication |
| Molecular Weight | 216.46 g/mol | Requires precise micro-weighing in draft-free, enclosed zones. |
| Boiling Point | 282.9 ± 40.0 °C (Predicted) | Low volatility at room temperature, but heating generates toxic halogenated fumes. |
| Flash Point | 124.9 ± 27.3 °C (Predicted) | Combustible material; strict isolation from open flames and static discharge is required. |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) | Significantly heavier than water; in biphasic aqueous extractions, the organic layer will likely be the bottom phase. |
| Chemical Incompatibility | Cu, Ag, Hg, Brass, Strong Bases[4] | Absolute prohibition of these metals in handling equipment to prevent explosive acetylide formation. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE is selected based on the specific chemical vulnerabilities of the human body to this compound. Do not deviate from these specifications.
-
Hand Protection (Double-Gloving Protocol):
-
Primary (Inner) Glove: Nitrile (minimum 4 mil thickness) for basic tactile feedback.
-
Secondary (Outer) Glove: Neoprene or heavy-duty Nitrile. Causality: Halogenated pyridines and the organic solvents used to dissolve them (e.g., DMF, DMSO, DCM) can rapidly permeate standard latex. Neoprene offers superior chemical breakthrough resistance[1].
-
-
Respiratory Protection:
-
All handling must occur inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood[1].
-
If handling outside a hood (e.g., during a spill response), a full-face respirator equipped with an Organic Vapor (OV) cartridge is strictly required to prevent inhalation of toxic fumes.
-
-
Eye & Face Protection:
-
Chemical splash goggles combined with an 8-inch polycarbonate face shield. Causality: This dual-barrier system protects against both chemical splashes and potential micro-shrapnel in the event of an accidental acetylide detonation.
-
-
Body Protection:
-
A Flame-Resistant (FR) laboratory coat (e.g., Nomex) is mandatory. Avoid synthetic undergarments (polyester/nylon), which can melt into the skin during a flash fire[4].
-
Operational Plan: Step-by-Step Handling Methodology
This protocol operates as a self-validating system; failure to complete one step safely prevents the execution of the next.
Step 1: Equipment Audit (The "No-Metal" Rule)
-
Action: Inspect all spatulas, needles, cannulas, and reaction vessels. Replace any brass fittings on inert gas lines with stainless steel or PTFE.
-
Causality: Even trace amounts of copper in brass can react with the terminal alkyne to form explosive copper acetylides over time[3].
Step 2: Environmental Control
-
Action: Purge the reaction vessel with ultra-high-purity Argon or Nitrogen.
-
Causality: Inert atmospheres prevent the oxidative degradation of the alkyne and reduce the risk of flash fires[2].
Step 3: Transfer and Weighing
-
Action: Use static-dissipative PTFE or ceramic spatulas. Transfer the compound into a pre-tared, amber-glass vial.
-
Causality: Amber glass protects the light-sensitive halogenated pyridine core from UV-induced radical degradation. Non-metal spatulas eliminate the risk of trace metal contamination[4].
Step 4: Solvent Addition
-
Action: Add anhydrous, degassed solvents slowly via a PTFE syringe.
-
Causality: Degassed solvents prevent the introduction of oxygen, which can trigger unwanted alkyne homocoupling (Glaser coupling) or oxidative decomposition[2].
Workflow for safe handling and metal acetylide avoidance.
Emergency & Disposal Plan
Spill Response Protocol:
-
Evacuate & Isolate: Evacuate non-essential personnel and eliminate all ignition sources[4].
-
PPE Verification: Don full PPE, including an OV respirator.
-
Containment: Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use combustible materials like sawdust.
-
Collection: Sweep using a conductive polypropylene brush and dustpan. Do not use metal tools [4].
-
Disposal: Place in a sealed, clearly labeled hazardous waste container.
Disposal & Acetylide Quenching: All glassware that came into contact with the compound must be treated as if trace metal acetylides are present.
-
Quenching Protocol: Before standard washing, rinse all glassware with a dilute, slightly acidic aqueous solution (e.g., 5% HCl) inside a fume hood. Causality: The acid protonates any trace metal acetylides back to the stable terminal alkyne, safely neutralizing the explosive hazard[3].
Emergency spill response pathway for terminal alkynes.
References
- Guidechem. "1256789-66-8 - CID 129958255 - Sale from Quality Suppliers".
- BenchChem Technical Support Team. "Common pitfalls in the handling of terminal alkynes".
- Laboratory Notes. "Silver Acetylide".
- BenchChem. "An In-depth Technical Guide to the Safe Handling of 1-Dodecen-11-yne".
- Cohizon Life Sciences. "2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet".
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
